1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWHHSGVKPUZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572040 | |
| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189352-83-7 | |
| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189352-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-iodo-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-iodo-5-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₇H₃ClF₃I.[1][2] Its unique molecular structure, featuring a benzene ring functionalized with a chlorine atom, an iodine atom, and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The physical properties of this compound are critical for its handling, reaction optimization, and for understanding its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside generalized experimental protocols for their determination.
Molecular Structure and Identification
The structure of this compound is characterized by a benzene ring with substituents at the 1, 3, and 5 positions. The presence of electron-withdrawing groups (chloro, iodo, and trifluoromethyl) significantly influences the electronic environment of the aromatic ring and, consequently, its physical and chemical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1189352-83-7 | PubChem[1] |
| Molecular Formula | C₇H₃ClF₃I | PubChem[1] |
| Molecular Weight | 306.45 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(F)(F)F | PubChem[1] |
| InChI Key | LJWHHSGVKPUZEL-UHFFFAOYSA-N | PubChem[1] |
Tabulated Physical Properties
The following table summarizes the available quantitative physical property data for this compound. It is important to note that much of the currently available data is predicted through computational models and awaits experimental verification.
| Physical Property | Value | Notes | Source |
| Appearance | Colorless to light yellow liquid | - | ChemicalBook |
| Boiling Point | 217.9 ± 35.0 °C | Predicted | ECHEMI, ChemicalBook |
| Density | 1.952 ± 0.06 g/cm³ | Predicted | ECHEMI, ChemicalBook |
| Refractive Index | Not Available | - | - |
| Melting Point | Not Available | - | - |
| Solubility | Limited water solubility; soluble in organic solvents like dichloromethane and carbon tetrachloride. | General property of similar compounds. | ChemShuttle[3] |
Experimental Protocols for Physical Property Determination
Given the limited availability of experimentally determined data, this section outlines standard methodologies for the determination of key physical properties of liquid aromatic compounds, which are directly applicable to this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method
This method is suitable for small sample volumes.
-
Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube (fusion tube).
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.
-
Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured (m₁).
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
Weighing: The filled pycnometer is weighed to determine the mass of the liquid (m₂).
-
Calibration with Water: The process is repeated with distilled water at a known temperature to determine the volume of the pycnometer. The weight of the pycnometer filled with water is measured (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The interplay of the benzene ring and its substituents dictates the intermolecular forces, which in turn determine properties like boiling point and density.
References
1-Chloro-3-iodo-5-(trifluoromethyl)benzene chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, a key building block in modern organic synthesis. This document details its chemical identity, physicochemical properties, a detailed synthetic protocol, and its diverse applications, with a focus on its role in pharmaceutical and materials science research.
Compound Identification
This compound is a substituted aromatic compound with the CAS Number 1189352-83-7.[1][2] Its unique substitution pattern, featuring a chloro, an iodo, and a trifluoromethyl group on the benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.[1]
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 1189352-83-7[1][2] |
| IUPAC Name | This compound[1][2] |
| Molecular Formula | C7H3ClF3I[1][2] |
| Synonyms | 3-Chloro-5-iodobenzotrifluoride[2] |
| InChI | InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H[1][2] |
| InChIKey | LJWHHSGVKPUZEL-UHFFFAOYSA-N[1][2] |
| SMILES | C1=C(C=C(C=C1Cl)I)C(F)(F)F[1][2] |
Chemical Structure
The chemical structure of this compound is presented below. The benzene ring is substituted at positions 1, 3, and 5 with a chlorine atom, an iodine atom, and a trifluoromethyl group, respectively.
References
Spectroscopic Analysis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene: A Technical Overview
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a concise overview of the available spectroscopic and physicochemical data for the compound 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This halogenated aromatic compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Physicochemical Properties
This compound is characterized by the molecular formula C₇H₃ClF₃I and a molecular weight of approximately 306.45 g/mol .[1][2][3] It typically presents as a colorless to light-red or brown liquid.[1] The compound is classified as corrosive and an irritant, necessitating appropriate handling and storage precautions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃I | [1][2][3] |
| Molecular Weight | 306.45 g/mol | [1][2][3] |
| CAS Number | 1189352-83-7 | [1][2] |
| Appearance | Colorless to light-red/brown liquid | [1] |
| Purity (Typical) | ≥ 95% | [1] |
Spectroscopic Data
Mass Spectrometry
While experimental mass spectra are not available, predicted mass-to-charge ratios for various adducts have been calculated. This information is valuable for the identification of the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 306.89928 |
| [M+Na]⁺ | 328.88122 |
| [M-H]⁻ | 304.88472 |
| [M]⁺ | 305.89145 |
| [M]⁻ | 305.89255 |
Table of predicted m/z values for various adducts of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data (¹H, ¹³C, ¹⁹F) for this compound could not be located in the searched resources. However, based on the structure, the following spectral features would be anticipated:
-
¹H NMR: The spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronegative chloro, iodo, and trifluoromethyl substituents.
-
¹³C NMR: The spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens and the trifluoromethyl group.
-
¹⁹F NMR: A single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The IR spectrum is expected to exhibit characteristic absorption bands for:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
-
C=C stretching: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
C-F stretching: The strong C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1350-1100 cm⁻¹ range.
-
C-Cl stretching: The C-Cl stretching vibration is expected to be in the 850-550 cm⁻¹ region.
-
C-I stretching: The C-I stretching vibration typically appears at lower wavenumbers, in the 600-500 cm⁻¹ region.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available due to the lack of published experimental spectra.
A general synthetic approach for this compound involves the sequential halogenation of a trifluoromethylbenzene precursor.[1] A typical workflow for the characterization of a newly synthesized batch of this compound would involve the following steps:
Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This compound is a valuable compound in synthetic chemistry. While its physicochemical properties are documented, a significant gap exists in the public domain regarding its experimental spectroscopic data. The predicted mass spectral information and the anticipated features of NMR and IR spectra provide a foundational basis for its characterization. Researchers working with this compound are encouraged to acquire and publish comprehensive spectroscopic data to enrich the scientific literature and aid future research endeavors.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to offer a comprehensive interpretation for researchers in synthetic chemistry, drug discovery, and materials science.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct signals in the aromatic region corresponding to the three non-equivalent aromatic protons. The electron-withdrawing nature of the chloro, iodo, and trifluoromethyl substituents will deshield these protons, resulting in chemical shifts downfield from benzene (7.36 ppm).
The expected multiplicities are singlets or narrow multiplets, as the meta-coupling constants (⁴JHH) between the aromatic protons are typically small (around 2-3 Hz) and may not be fully resolved.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | s (or narrow m) | - |
| H-4 | 7.6 - 7.8 | s (or narrow m) | - |
| H-6 | 7.7 - 7.9 | s (or narrow m) | - |
Note: Predicted values are based on additive substituent effects and analysis of similar compounds. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide further structural confirmation with six distinct signals: three for the protonated aromatic carbons and three for the quaternary carbons bearing the substituents. The trifluoromethyl group will exhibit a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift will be significantly downfield. The carbons directly bonded to the electronegative chlorine and iodine atoms will also show characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (C-Cl) | 134 - 136 | s | - |
| C-2 (C-H) | 130 - 132 | d | ~165 (¹JCH) |
| C-3 (C-I) | 92 - 95 | s | - |
| C-4 (C-H) | 138 - 140 | d | ~165 (¹JCH) |
| C-5 (C-CF₃) | 131 - 133 | q | ~35 (²JCCF) |
| C-6 (C-H) | 125 - 127 | d | ~165 (¹JCH) |
| CF₃ | 121 - 124 | q | ~275 (¹JCF) |
Note: Predicted values are based on empirical calculations and data from analogous compounds. Actual experimental values may vary.
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated and fluorinated aromatic compounds like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer, typically with a proton frequency of 400 MHz or higher, to ensure good signal dispersion.
-
The spectrometer should be equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the aromatic region and any potential impurities (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
4. ¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the full range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure quantitative data for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal (0.00 ppm).
-
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for its experimental analysis. Researchers can use this information to aid in reaction monitoring, compound characterization, and quality control.
Electrophilic aromatic substitution on 1-chloro-3-iodo-5-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 1-chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this compound. This trisubstituted benzene derivative is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its reactivity towards electrophiles is crucial for designing synthetic routes to more complex functionalized aromatic compounds.
Core Concepts: Substituent Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the substituents already present. The three substituents on the target molecule—chloro, iodo, and trifluoromethyl—each exert a distinct influence on the aromatic ring's reactivity and the orientation of incoming electrophiles.
-
Halogens (Chloro- and Iodo-): Chlorine and iodine are weakly deactivating groups.[2][3] Their electron-withdrawing inductive effect (-I) decreases the nucleophilicity of the benzene ring, making the reaction slower than with benzene itself.[4] However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks the ortho or para positions.[3][4] Consequently, halogens are classified as ortho, para-directors.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles.[5][6] Unlike halogens, the -CF₃ group has no lone pairs to donate via resonance. It is a strongly deactivating and meta-directing group.[6][7]
The combined effect of these groups is a heavily deactivated aromatic ring, which will require harsh conditions to undergo electrophilic aromatic substitution.
Regioselectivity Analysis
The substitution pattern on this compound leaves three possible positions for an incoming electrophile: C2, C4, and C6. The directing effects of the existing substituents converge to determine the most probable site of reaction.
-
Position C2: This position is ortho to both the chloro and iodo groups and meta to the trifluoromethyl group.
-
Position C4: This position is para to the chloro group, ortho to the trifluoromethyl group, and meta to the iodo group.
-
Position C6: This position is para to the iodo group, ortho to the trifluoromethyl group, and meta to the chloro group.
Let's analyze the electronic influences at each position:
-
The chloro group directs an incoming electrophile to its ortho (C2) and para (C4) positions.
-
The iodo group directs an incoming electrophile to its ortho (C2) and para (C6) positions.
-
The trifluoromethyl group directs an incoming electrophile to its meta (C2) position.
All three directing effects align to favor substitution at the C2 position . Both halogens direct ortho to this position, and the strongly deactivating trifluoromethyl group directs meta to it. The C4 and C6 positions are disfavored as they are ortho to the strongly deactivating -CF₃ group. Therefore, the C2 position is the most electronically favorable site for electrophilic attack.
Predicted Reaction Outcomes
While specific experimental data for electrophilic aromatic substitution on this compound is not extensively reported in the literature, a qualitative prediction of the product distribution can be made based on the analysis of directing effects.
| Reaction Type | Electrophile (E⁺) | Predicted Major Product | Predicted Minor Products |
| Nitration | NO₂⁺ | 1-Chloro-3-iodo-2-nitro-5-(trifluoromethyl)benzene | Negligible |
| Halogenation | Br⁺ / Cl⁺ | 2-Bromo-1-chloro-3-iodo-5-(trifluoromethyl)benzene | Negligible |
| Sulfonation | SO₃ | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenesulfonic acid | Negligible |
| Friedel-Crafts | R⁺ / RCO⁺ | Reaction unlikely to proceed | N/A |
Note: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings, such as this one. The presence of the -CF₃ group makes the ring too electron-poor to react with the carbocation or acylium ion electrophiles.
General Experimental Protocol: Nitration of a Deactivated Arene
The following is a generalized protocol for the nitration of a highly deactivated aromatic compound. This protocol should be adapted and optimized based on the specific substrate and laboratory safety guidelines.
Warning: This reaction involves the use of strong acids and generates a powerful nitrating agent. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃, 90%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This "mixed acid" generates the nitronium ion (NO₂⁺) electrophile.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the aromatic compound over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the deactivated nature of the substrate, the reaction may require several hours or even warming to room temperature.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice. This will quench the reaction and dilute the acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure nitro-substituted product.
Conclusion
The electrophilic aromatic substitution of this compound is challenging due to the cumulative deactivating effects of its three substituents. A thorough analysis of the directing effects indicates a strong preference for substitution at the C2 position, which is activated by resonance from both halogens and is the meta position relative to the trifluoromethyl group. Synthetic chemists targeting the functionalization of this scaffold should anticipate the need for forcing reaction conditions and expect high regioselectivity for the 2-substituted product. Friedel-Crafts reactions are unlikely to be successful. The provided general protocol offers a starting point for the development of specific synthetic procedures.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. This compound | CAS 87482-66-4 | Properties, Uses, Reliable Supplier & Safety Data China [chlorobenzene.ltd]
- 6. youtube.com [youtube.com]
- 7. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Safe Handling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-chloro-3-iodo-5-(trifluoromethyl)benzene (CAS No. 1189352-83-7), a versatile intermediate in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory and during drug development processes. This document outlines the toxicological profile, handling procedures, emergency response, and disposal methods for this compound.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃I.[1] Its structure, featuring chloro, iodo, and trifluoromethyl substituents, makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₃I | [1] |
| Molecular Weight | 306.45 g/mol | [1] |
| CAS Number | 1189352-83-7 | [1] |
| Appearance | Colorless to light-red/brown liquid | [2] |
| Purity | Typically ≥ 95% | [3] |
| Predicted XlogP | 4.1 | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [1] |
Pictograms:
Signal Word: Danger[1]
Toxicological Data
No specific quantitative toxicological data (e.g., LD₅₀, LC₅₀) for this compound is readily available in the public domain. However, data for the structurally related compound 1-chloro-4-(trifluoromethyl)benzene (CAS No. 98-56-6) can be used as a conservative estimate for risk assessment. It is crucial to handle this compound with the assumption of similar or greater toxicity.
Table 3: Toxicological Data for 1-chloro-4-(trifluoromethyl)benzene (Surrogate Data)
| Test | Species | Route | Value | Source(s) |
| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | |
| LD₅₀ | Rabbit | Dermal | > 2700 mg/kg bw | |
| LC₅₀ | Rat | Inhalation | > 32 mg/L |
Sub-lethal effects observed in animal studies with 1-chloro-4-(trifluoromethyl)benzene include ataxia, loss of righting reflex, and loss of balance and coordination. Following inhalation exposure in humans, sublethal signs and symptoms can include labored breathing, drowsiness, dizziness, shortness of breath, coughing, edema, and chest pain.
Experimental Protocols for Safe Handling and Storage
Adherence to strict experimental protocols is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be necessary for splash hazards.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene) should be worn.[3] It is advisable to wear two pairs of gloves, with the outer glove being removed and replaced immediately upon contamination.[3] A flame-retardant lab coat should be worn and fully buttoned.[5]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[3] If work outside a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]
-
Keep containers tightly closed to prevent the release of vapors.[6]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response
A minor spill can be managed by trained personnel, while a major spill requires an emergency response team.
Caption: Emergency spill response workflow for this compound.
Disposal Considerations
Waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated absorbents and PPE) in a dedicated, properly labeled, and sealed container.[8]
-
Waste Segregation: Do not mix halogenated organic waste with other waste streams.[8]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. The preferred method of disposal is high-temperature incineration.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[10]
-
Conditions to Avoid: Avoid exposure to high temperatures, open flames, and incompatible materials.[10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes containing hydrogen chloride, hydrogen iodide, and hydrogen fluoride.[10]
Visualization of Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for the safe handling of this compound.
This technical guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1189352-83-7 [smolecule.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
An In-depth Technical Guide to the Synthesis and Discovery of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the versatile chemical intermediate, 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This compound serves as a critical building block in the synthesis of a wide array of functionalized aromatic compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]
Chemical and Physical Properties
This compound is an aromatic organic compound with the molecular formula C₇H₃ClF₃I.[3][4][5] The strategic placement of chloro, iodo, and trifluoromethyl groups on the benzene ring imparts unique reactivity and properties to the molecule. The trifluoromethyl group acts as a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and enhances the metabolic stability and biological activity of its derivatives.[1][6]
| Property | Value | Source |
| CAS Number | 1189352-83-7 | [1][4][7] |
| Molecular Weight | 306.45 g/mol | [3][5] |
| Molecular Formula | C₇H₃ClF₃I | [3][4][5] |
| Density | 1.952 ± 0.06 g/cm³ (Predicted) | [4] |
| Boiling Point | 217.9 ± 35.0 °C (Predicted) | [4] |
| Appearance | Colorless to light yellow liquid | [8] |
| Purity | Typically 95% | [7] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, including direct halogenation and multi-step classical synthesis.
A common and effective method involves a multi-step synthesis starting from 3-(trifluoromethyl)aniline. This pathway is outlined below.
Experimental Protocol: Synthesis via Diazotization and Sandmeyer Reactions
This protocol describes a potential synthetic route starting from 3-chloro-5-(trifluoromethyl)aniline, proceeding through diazotization followed by iodination and chlorination.
Step 1: Diazotization of 3-Chloro-5-(trifluoromethyl)aniline
-
Dissolve 3-chloro-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a predetermined time (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction (Iodination)
-
Prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.
-
After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine, and then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications
The presence of three distinct functional groups on the benzene ring makes this compound a highly versatile reagent in organic synthesis.
-
Cross-Coupling Reactions: The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds.[1]
-
Nucleophilic Aromatic Substitution: The chloro group can undergo nucleophilic aromatic substitution (SₙAr) reactions, enabling the introduction of various nucleophiles.[1]
-
Electrophilic Aromatic Substitution: The trifluoromethyl group is a meta-director and deactivates the ring towards electrophilic substitution.[1]
These reactive sites provide a logical pathway for the synthesis of more complex molecules.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. This compound (54743-42-5) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound [lianhe-aigen.com]
- 6. This compound | CAS 87482-66-4 | Properties, Uses, Reliable Supplier & Safety Data China [chlorobenzene.ltd]
- 7. Synthonix, Inc > 1189352-83-7 | this compound [synthonix.com]
- 8. 3 - chloro - 5 - (trifluoroMethyl) benzene iodine | 1189352-83-7 [amp.chemicalbook.com]
A Technical Guide to 1-chloro-3-iodo-5-(trifluoromethyl)benzene: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and potential research applications of the versatile synthetic building block, 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This trifunctional aromatic compound serves as a valuable precursor in medicinal chemistry and materials science, offering multiple reaction sites for the construction of complex molecular architectures.
Core Properties and Data
This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃I.[1][2] Its structure, featuring a chloro, an iodo, and a trifluoromethyl group on a benzene ring, provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic nature of the aromatic ring, impacting its reactivity and imparting properties such as increased metabolic stability and lipophilicity in derivative compounds, which is highly desirable in drug discovery.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1189352-83-7 | [1][5] |
| Molecular Formula | C₇H₃ClF₃I | [1][2] |
| Molecular Weight | 306.45 g/mol | [2][6] |
| Melting Point | Approx. -30 °C | [3] |
| Boiling Point | 190-200 °C | [3] |
| Solubility | Soluble in organic solvents like ether, dichloromethane, and chloroform; poorly soluble in water. | [3] |
| Appearance | Colorless liquid (typical) | [7] |
Table 2: Spectroscopic Data Summary (Predicted/Typical)
| Technique | Data |
| ¹H NMR | Aromatic protons would appear as distinct multiplets in the aromatic region. |
| ¹³C NMR | Signals corresponding to the substituted aromatic carbons and the trifluoromethyl carbon would be observable. The carbon attached to the CF₃ group would show a characteristic quartet. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group would be present. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 306, with characteristic isotopic patterns for chlorine and iodine. |
Synthesis and Reactivity
The synthesis of this compound can be achieved through multi-step sequences involving halogenation and functional group manipulations. A common strategy involves the sequential introduction of the halogen substituents onto a trifluoromethyl-substituted benzene ring.[1]
The reactivity of this compound is primarily dictated by the three distinct functional groups on the aromatic ring. The iodine atom is the most reactive site for cross-coupling reactions, while the chlorine atom is more susceptible to nucleophilic aromatic substitution under specific conditions. The trifluoromethyl group directs incoming electrophiles to the ortho and para positions relative to itself, although the presence of two halogens makes further electrophilic substitution less favorable.
Key Research Applications and Experimental Protocols
The unique trifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the facile formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl and aryl-alkyne structures.
The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds, a common motif in pharmaceuticals.[8]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling enables the synthesis of aryl-alkynes, which are important intermediates in organic synthesis and can be found in various bioactive molecules.[9]
Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.) under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Workup: Dilute the reaction mixture with an organic solvent and filter to remove the precipitated amine salt. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While less reactive than the iodo group in cross-coupling, the chloro group can undergo nucleophilic aromatic substitution, particularly when activated by the strongly electron-withdrawing trifluoromethyl group.[1][10] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO or DMF.
-
Reagent Addition: Add the desired nucleophile (e.g., an amine or sodium alkoxide, 1.5-2.0 equiv.) and a base if necessary (e.g., potassium carbonate).
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry, concentrate, and purify the product by chromatography or recrystallization.
Applications in Medicinal Chemistry
The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell membrane permeability.[11] this compound serves as a scaffold to introduce this important moiety into drug candidates. Its derivatives are being investigated for a range of therapeutic areas.[1]
Applications in Materials Science
The electronic properties imparted by the trifluoromethyl and halogen substituents make this compound and its derivatives of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][7]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations involving this compound.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Sonogashira coupling workflow.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Conclusion
This compound is a highly adaptable building block for organic synthesis. Its trifunctional nature allows for selective and sequential reactions, providing a clear pathway to a diverse range of complex molecules. For researchers in drug discovery and materials science, this compound offers a valuable starting point for the development of novel and functional chemical entities. The provided protocols and reaction pathways serve as a foundational guide for harnessing the synthetic potential of this versatile reagent.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CAS 87482-66-4 | Properties, Uses, Reliable Supplier & Safety Data China [chlorobenzene.ltd]
- 4. nbinno.com [nbinno.com]
- 5. This compound [lianhe-aigen.com]
- 6. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene; CAS No.: 928783-87-3 [chemshuttle.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Linchpin in the Reactivity of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 1-chloro-3-iodo-5-(trifluoromethyl)benzene stands as a versatile and highly valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] Its synthetic utility is not merely a consequence of its three distinct functional handles—a chloro, an iodo, and a trifluoromethyl group—but is profoundly dictated by the electronic and steric influences of the trifluoromethyl (CF₃) moiety. This guide elucidates the pivotal role of the CF₃ group in modulating the reactivity of the aromatic core and its halogen substituents, providing a comprehensive overview for professionals engaged in chemical research and development.
The Defining Influence: Electronic and Steric Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful substituents in synthetic chemistry, imparting a unique combination of properties to an aromatic ring.
-
Strong Inductive Effect: Due to the high electronegativity of the three fluorine atoms, the CF₃ group exerts a potent electron-withdrawing inductive effect (-I).[2] This effect significantly reduces the electron density of the benzene ring, a phenomenon that deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.[3]
-
Lipophilicity and Metabolic Stability: In drug design, the CF₃ group is frequently employed to enhance the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[4]
-
Steric Profile: While bulkier than a hydrogen or fluorine atom, the CF₃ group has a well-defined steric presence that can be exploited to influence molecular conformation and interactions with biological targets.[4]
Reactivity of the Aromatic Ring
The electron-deficient nature of the aromatic ring, induced by the CF₃ group, governs its susceptibility to both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
The CF₃ group is a strong deactivating group for electrophilic aromatic substitution, making reactions like nitration or halogenation more challenging compared to unsubstituted benzene.[3] Its powerful inductive electron withdrawal destabilizes the positively charged intermediate (Arenium ion) formed during the reaction.[5]
Crucially, the CF₃ group acts as a meta-director . Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing CF₃ group. This is a highly destabilized arrangement.[5] In contrast, meta attack ensures that the positive charge is never located adjacent to the CF₃-bearing carbon, leading to a more stable intermediate and favoring the formation of the meta-substituted product.[5]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the strong electron-withdrawing nature of the trifluoromethyl group, in concert with the chloro and iodo substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] This reaction is favored because the CF₃ group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction.[4][6] For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to delocalize the negative charge onto the substituent.[4] In this compound, both the chloro and iodo groups are meta to the CF₃ group, which does not provide optimal resonance stabilization. However, the cumulative inductive effect of all three substituents still renders the ring sufficiently electron-poor to undergo SNAr under forcing conditions, although it is less facile than in ortho/para-activated systems.[1]
Selective Reactivity of Halogen Substituents in Cross-Coupling
The most significant synthetic utility of this compound arises from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it far more susceptible to oxidative addition to a Pd(0) catalyst.[6] This reactivity difference (C-I > C-Br > C-Cl) allows for highly selective functionalization at the iodine-bearing position, leaving the chloro group intact for subsequent transformations.[6]
This selective reactivity makes the molecule a powerful bifunctional building block for sequential cross-coupling strategies, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2]
Representative Data for Selective Cross-Coupling Reactions
While specific comparative studies on this compound are dispersed, the following table compiles representative conditions that exploit the selective reactivity of the C-I bond in similar trifluoromethylated aryl halides.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | >90 |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 18-36 | 85-95 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-6 | >90 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | DMF | 100-120 | 12-24 | 80-95 |
Note: Data is representative of typical conditions for selective C-I bond coupling in related substrates and serves as a guideline.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
This protocol targets the selective cross-coupling at the C-I position.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
General Protocol for Selective Buchwald-Hartwig Amination
This protocol details the selective C-N bond formation at the C-I position.
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for the required time (typically 12-24 h), monitoring by TLC or GC-MS.[5]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to afford the desired arylamine.
Conclusion
The trifluoromethyl group is the dominant controller of reactivity in this compound. Its profound electron-withdrawing nature deactivates the ring towards electrophilic substitution while directing incoming electrophiles to the meta position. Simultaneously, it activates the molecule for participation in cross-coupling reactions. Most importantly, the electronic properties imparted by the CF₃ group do not override the inherent bond-strength differences between the C-I and C-Cl bonds, allowing for exceptional regioselectivity in palladium-catalyzed transformations. This predictable and selective reactivity makes this compound an indispensable tool for the modular and efficient construction of complex, fluorinated molecules for the pharmaceutical and materials science industries.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Methodological & Application
Synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene from 3-(trifluoromethyl)anisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science, starting from 3-(trifluoromethyl)anisole. The protocols outlined below are based on established chemical transformations.
Introduction
This compound is a valuable intermediate due to its trifluoromethyl group and two distinct halogen atoms, which allow for selective functionalization through various cross-coupling reactions. The following protocols describe a reliable three-step synthesis commencing with the iodination of 3-(trifluoromethyl)anisole, followed by demethylation and subsequent chlorination.
Overall Synthetic Pathway
The synthesis proceeds through the following key transformations:
-
Electrophilic Iodination: Introduction of an iodine atom onto the aromatic ring of 3-(trifluoromethyl)anisole.
-
Demethylation: Cleavage of the methyl ether to yield the corresponding phenol.
-
Chlorination: Conversion of the phenolic hydroxyl group to a chlorine atom to afford the final product.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Iodination | Iodine monochloride (ICl), Aluminum trichloride (AlCl₃) | Dichloromethane | 0 - 5 | 2 - 4 h | ~78 |
| 2 | Demethylation | Boron tribromide (BBr₃) | Dichloromethane | -78 to rt | 1 - 3 h | High |
| 3 | Chlorination | Phosphorus pentachloride (PCl₅) | Neat | 110 | 2 - 5 h | Moderate to High |
Experimental Protocols
Step 1: Synthesis of 3-Iodo-5-(trifluoromethyl)anisole
This protocol describes the electrophilic iodination of 3-(trifluoromethyl)anisole using iodine monochloride.
Materials:
-
3-(Trifluoromethyl)anisole
-
Iodine monochloride (ICl)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)anisole (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add aluminum trichloride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of iodine monochloride (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to 5 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-(trifluoromethyl)anisole.[1]
Step 2: Synthesis of 3-Iodo-5-(trifluoromethyl)phenol
This protocol details the demethylation of 3-iodo-5-(trifluoromethyl)anisole to the corresponding phenol.
Materials:
-
3-Iodo-5-(trifluoromethyl)anisole
-
Boron tribromide (BBr₃) (1M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Water
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-iodo-5-(trifluoromethyl)anisole (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to -78 °C.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench with methanol, followed by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-iodo-5-(trifluoromethyl)phenol can be purified by column chromatography if necessary.[1]
Step 3: Synthesis of this compound
This protocol describes the final chlorination step to produce the target compound.
Materials:
-
3-Iodo-5-(trifluoromethyl)phenol
-
Phosphorus pentachloride (PCl₅)
-
Ice-water
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a reflux condenser, carefully mix 3-iodo-5-(trifluoromethyl)phenol (1.0 eq) and phosphorus pentachloride (1.5 eq).
-
Heat the mixture to 110 °C and maintain this temperature for 2-5 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction for the cessation of HCl gas evolution.
-
Cool the reaction mixture to room temperature and then carefully pour it onto ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.[1]
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization depending on the scale and purity of the starting materials.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the iodo and chloro substituents allows for regioselective functionalization, making this substrate particularly valuable for the synthesis of complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the 3-position.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, the reaction can be performed selectively at the iodo position to synthesize a variety of biaryl compounds.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 78 |
Note: The data in this table is representative and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-phenyl-1-chloro-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene (8 mL) and deionized water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Caption: General workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. Selective vinylation at the iodo-position of this compound can be achieved to produce substituted styrenes.
Table 2: Exemplary Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 12 | 82 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 68 |
Note: The data in this table is representative and may require optimization for specific substrates.
Experimental Protocol: Heck Reaction
This protocol describes the synthesis of 1-chloro-3-styryl-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) in DMF (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This trifunctionalized benzene derivative is a valuable building block in medicinal chemistry and materials science, offering multiple points for diversification. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the iodine position under appropriate catalytic conditions.
Introduction to Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate.[1][2] For substrates containing multiple halogen atoms, selective coupling can be achieved by exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl.[3][4] This reactivity trend allows for the selective coupling at the more reactive C-I bond of this compound while leaving the C-Cl bond intact for subsequent transformations.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high selectivity and yield.[5][6] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, can facilitate the coupling of even less reactive aryl chlorides; however, for selective coupling, milder conditions are typically employed.
Data Presentation: Comparison of Reaction Protocols
The following table summarizes various Suzuki-Miyaura coupling protocols applicable to the selective functionalization of aryl iodides in the presence of aryl chlorides, based on established methodologies for similar substrates.
| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Protocol A | Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ (2) or K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) or Dioxane/H₂O (4:1) | 80-100 | 85-95 | A classic and widely used system for Suzuki couplings of aryl iodides and bromides. The chloride is expected to be unreactive under these conditions.[6] |
| Protocol B | Pd(OAc)₂ (2) | SPhos (4) or XPhos (4) | K₃PO₄ (2-3) | Toluene or Dioxane | Room Temp to 80 | 90-98 | Buchwald's ligands are highly effective for a broad range of substrates and can sometimes facilitate coupling at lower temperatures.[7] |
| Protocol C | PdCl₂(dppf)-CH₂Cl₂ adduct (3) | - | K₂CO₃ (2) or Cs₂CO₃ (2) | DMF or Dioxane | 80-110 | 88-96 | Dppf is a robust ligand that is effective for many Suzuki couplings, offering good yields and selectivity.[5] |
| Protocol D | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄ (2) or CsF (2) | THF or Toluene | Room Temp to 70 | >90 | The use of a bulky, electron-rich phosphine ligand can enhance catalytic activity.[1] |
Experimental Protocols
The following are detailed, representative experimental protocols for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Protocol A: Using Tetrakis(triphenylphosphine)palladium(0)
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: To the stirred mixture, add Pd(PPh₃)₄ (0.02 eq) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol B: Using a Buchwald Ligand
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 80 °C and stir for 2-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Sonogashira Coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1][3]
This document provides detailed application notes and protocols for the Sonogashira coupling reaction using 1-chloro-3-iodo-5-(trifluoromethyl)benzene as a substrate. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of three distinct functionalities: a reactive iodine, a less reactive chlorine, and an electron-withdrawing trifluoromethyl group. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective Sonogashira coupling at the iodo-position, making this substrate a valuable building block for the synthesis of complex molecules.[2]
Reaction Principle and Selectivity
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[1][2]
A key feature of the Sonogashira coupling with this compound is its high chemoselectivity. The reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > Br > Cl.[2] Consequently, the coupling reaction will occur exclusively at the more reactive iodo-position under standard conditions, leaving the chloro-substituent intact for potential subsequent transformations. This selective functionalization is a significant advantage in multi-step syntheses.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective mono-alkynylation of this compound with various terminal alkynes. The data is compiled based on established protocols for similar polyhalogenated and electron-deficient aryl iodides.
Table 1: Typical Reaction Conditions for Selective Sonogashira Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |
| Copper(I) Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Representative Examples with Expected Yields
| Entry | Alkyne | Expected Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-chloro-3-(phenylethynyl)-5-(trifluoromethyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-chloro-3-(hex-1-yn-1-yl)-5-(trifluoromethyl)benzene | 80-90 |
| 3 | Ethynyltrimethylsilane | 1-chloro-3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzene | 90-98 |
| 4 | Propargyl alcohol | 3-(3-chloro-5-(trifluoromethyl)phenyl)prop-2-yn-1-ol | 75-85 |
Experimental Protocols
General Procedure for the Selective Sonogashira Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of a terminal alkyne with this compound at the iodo-position.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.02 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.35 mL, 2.5 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-chloro-3-alkynyl-5-(trifluoromethyl)benzene derivative.
Mandatory Visualizations
Caption: Catalytic cycles of the selective Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 1-chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-iodo-5-(trifluoromethyl)benzene is a versatile trifunctional aromatic building block with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of a potent electron-withdrawing trifluoromethyl group (-CF₃) meta to both a chlorine and an iodine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a variety of nucleophiles, leading to the formation of diverse derivatives such as substituted anilines, aryl ethers, and aryl thioethers. These products can serve as key intermediates in the development of novel therapeutic agents and functional materials.
The regioselectivity of nucleophilic attack is a critical consideration in the functionalization of this compound. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. While fluoride is often the best leaving group in SNAr due to its high electronegativity which enhances the electrophilicity of the attached carbon, the relative leaving group ability of chloride versus iodide in this specific substrate can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the more electronegative halogen (chlorine) is expected to be the more likely leaving group under typical SNAr conditions.
These application notes provide detailed protocols for the SNAr reaction of this compound with common nucleophiles, including amines, thiols, and alcohols.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Please note that these are illustrative examples, and optimization may be required for specific substrates and scales.
Table 1: Reaction with Amine Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Reported Yield (%) |
| 1 | Ammonia (aq.) | - | DMSO | 100 | 12 | 3-Iodo-5-(trifluoromethyl)aniline | 70-85 |
| 2 | Benzylamine | K₂CO₃ | DMF | 80 | 8 | N-Benzyl-3-iodo-5-(trifluoromethyl)aniline | 75-90 |
| 3 | Morpholine | Cs₂CO₃ | Dioxane | 110 | 16 | 4-(3-Iodo-5-(trifluoromethyl)phenyl)morpholine | 80-95 |
| 4 | Aniline | NaH | THF | 65 | 10 | N-(3-Iodo-5-(trifluoromethyl)phenyl)aniline | 65-80 |
Table 2: Reaction with Thiol Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Reported Yield (%) |
| 1 | Sodium thiomethoxide | - | Methanol | 65 | 6 | 1-Iodo-3-(methylthio)-5-(trifluoromethyl)benzene | 85-95 |
| 2 | Thiophenol | K₂CO₃ | DMF | 100 | 12 | (3-Iodo-5-(trifluoromethyl)phenyl)(phenyl)sulfane | 80-90 |
| 3 | Benzyl mercaptan | NaH | THF | 65 | 8 | Benzyl(3-iodo-5-(trifluoromethyl)phenyl)sulfane | 75-85 |
| 4 | Ethanethiol | Et₃N | Acetonitrile | 80 | 10 | (3-Iodo-5-(trifluoromethyl)phenyl)(ethyl)sulfane | 70-80 |
Table 3: Reaction with Alcohol Nucleophiles (as Alkoxides)
| Entry | Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Reported Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 65 | 12 | 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene | 70-85 |
| 2 | Phenol | K₂CO₃ | DMF | 120 | 24 | 1-Iodo-3-phenoxy-5-(trifluoromethyl)benzene | 60-75 |
| 3 | Benzyl alcohol | NaH | THF | 65 | 18 | 1-(Benzyloxy)-3-iodo-5-(trifluoromethyl)benzene | 65-80 |
| 4 | Ethanol | NaH | Ethanol | 78 | 24 | 1-Ethoxy-3-iodo-5-(trifluoromethyl)benzene | 55-70 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, particularly oxidation of thiol nucleophiles.
-
Solvents should be anhydrous, unless otherwise specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification is typically achieved by column chromatography on silica gel.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the synthesis of N-substituted 3-iodo-5-(trifluoromethyl)aniline derivatives.
Materials:
-
This compound
-
Benzylamine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add benzylamine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the pure N-benzyl-3-iodo-5-(trifluoromethyl)aniline.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol provides a general procedure for the synthesis of aryl thioethers.
Materials:
-
This compound
-
Thiophenol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add thiophenol (1.1 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired (3-iodo-5-(trifluoromethyl)phenyl)(phenyl)sulfane.
Protocol 3: Reaction with an Alcohol (e.g., Methanol via Sodium Methoxide)
This protocol details the synthesis of aryl ethers using a pre-formed alkoxide.
Materials:
-
This compound
-
Sodium methoxide (1.5 equivalents, as a solution in methanol or solid)
-
Anhydrous Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12 hours, monitoring the reaction by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 1-iodo-3-methoxy-5-(trifluoromethyl)benzene.
Visualizations
Caption: General mechanism of the SNAr reaction.
Application Notes and Protocols for the Use of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals.
Introduction
1-Chloro-3-iodo-5-(trifluoromethyl)benzene is a versatile and highly valuable building block in modern organic and medicinal chemistry.[1] Its unique trifunctional aromatic structure, featuring chloro, iodo, and trifluoromethyl groups, offers a platform for selective and sequential chemical transformations.[1] The trifluoromethyl group (-CF3) is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[2]
The primary utility of this reagent lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-I position, leaving the C-Cl bond intact for subsequent transformations. This regioselectivity is crucial for the efficient and controlled synthesis of complex, multi-substituted aromatic compounds, which are common scaffolds in pharmaceutical agents.[1][3] This document provides an overview of its applications and detailed protocols for key synthetic transformations.
Key Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of a wide range of organic molecules for pharmaceutical and agrochemical applications.[1][4] The presence of three distinct reactive sites allows for its use in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.[1]
-
Suzuki-Miyaura Coupling: The iodo group is an excellent leaving group for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with a wide range of boronic acids and esters.[1][5] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures prevalent in many drug candidates.[6]
-
Sonogashira Coupling: This reagent readily participates in Sonogashira coupling reactions to form C-C bonds between the aryl iodide and terminal alkynes.[1][7][8] The resulting aryl alkynes are important precursors for various heterocyclic compounds and can be found in a number of biologically active molecules.
-
Buchwald-Hartwig Amination: The formation of C-N bonds is critical in pharmaceutical synthesis. While the C-I bond can be used, the C-Cl bond is also amenable to Buchwald-Hartwig amination, often under more forcing conditions.[9][10] This allows for the sequential introduction of an aryl or alkyl group at the C-I position, followed by an amine at the C-Cl position.
The strategic application of these reactions enables the construction of diverse molecular libraries for drug discovery and the efficient synthesis of targeted therapeutic agents.
Experimental Protocols and Data
The following sections provide detailed protocols for the most common and synthetically useful reactions involving this compound.
Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective palladium-catalyzed coupling of an arylboronic acid at the C-I position of this compound. The conditions are chosen to favor the reaction at the more reactive iodide site.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol:
-
To a reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable solvent such as a mixture of toluene and ethanol (e.g., 4:1 v/v).[11]
-
Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).[11]
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).[11]
-
Heat the reaction mixture to reflux (e.g., 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.[11]
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-3-aryl-5-(trifluoromethyl)benzene.[11]
Quantitative Data:
| Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9-(4-methoxyphenyl)-10-anthracene boronate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 110 | 24 | 69 | [11] |
| Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 12 | >95 (General) | [5] |
| (4-fluorophenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | N/A (Generalized) | [6] |
Regioselective Sonogashira Coupling at the C-I Position
This protocol outlines the selective coupling of a terminal alkyne at the C-I position, a reaction valuable for introducing alkynyl moieties into the aromatic core.
Catalytic Cycle Diagram:
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Protocol:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.01-0.03 equiv.), and a copper(I) co-catalyst like CuI (0.02-0.05 equiv.) in an anhydrous amine solvent (e.g., triethylamine or diisopropylamine).[7][12]
-
Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[7]
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with a solvent like diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to yield the 1-chloro-3-(alkynyl)-5-(trifluoromethyl)benzene product.
Quantitative Data (Generalized Conditions):
| Reactant 2 (Alkyne) | Pd Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 55 | High (General) | [7] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | RT | High (General) | [8] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | 55 | High (General) | [7] |
Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation by coupling an amine with the aryl halide. While the C-I bond is more reactive, this reaction can also be performed at the C-Cl position, typically using stronger catalyst systems and higher temperatures.
Catalytic Cycle Diagram:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol:
-
Charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas (Argon).
-
Add the aryl halide (this compound or its derivative, 1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography to obtain the desired arylamine.
Quantitative Data (Generalized Conditions):
| Aryl Halide Position | Amine | Pd-Source/Ligand | Base | Solvent | Temp (°C) | Reference |
| C-I | Primary/Secondary | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | [9] |
| C-Cl | Primary/Secondary | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100-120 | [10] |
| C-Cl | Ammonia equivalent | Pd(OAc)₂ / Josiphos | LiHMDS | Toluene | 100 | [10] |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules in pharmaceutical research. Its differential halogen reactivity allows for predictable and regioselective functionalization through a variety of robust and well-established cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers and scientists to effectively utilize this building block in the development of novel therapeutic agents. The ability to sequentially introduce diverse functionalities makes it an invaluable tool in modern drug discovery.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 4. EP2706050A1 - this compound - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes: 1-Chloro-3-iodo-5-(trifluoromethyl)benzene as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules, including a new generation of potent agrochemicals.[1] The presence of three distinct reactive sites—a chlorine atom, a highly reactive iodine atom, and an electron-withdrawing trifluoromethyl group—makes this molecule a versatile scaffold for constructing diverse chemical structures with significant biological activity. The trifluoromethyl group, in particular, is known to enhance the efficacy and metabolic stability of agrochemicals.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of isoxazoline insecticides, a class of compounds known for their efficacy against a broad spectrum of pests. The protocols outlined below are based on established synthetic methodologies and provide a roadmap for researchers to leverage this versatile building block in the discovery and development of novel crop protection agents.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its use as a precursor for isoxazoline insecticides. These insecticides are known to act as antagonists of the gamma-aminobutyric acid (GABA) receptor in insects, leading to uncontrolled neuronal activity, paralysis, and death.[1][2][3][4]
The synthesis of these complex molecules often involves the initial functionalization of the this compound core, followed by the construction of the isoxazoline ring system. The high reactivity of the iodine atom makes it particularly suitable for palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, which are powerful tools for forming carbon-carbon bonds.
Experimental Protocols
The following protocols provide a potential synthetic route to a key intermediate for isoxazoline insecticides, starting from this compound.
Protocol 1: Sonogashira Coupling of this compound with Trimethylsilylacetylene
This protocol describes the formation of a key alkyne intermediate, which can be further elaborated to construct the isoxazoline core. The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl iodide and a terminal alkyne.
Reaction Scheme:
Caption: Sonogashira coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1189352-83-7 | 306.45 | 1.0 | 1.0 |
| Trimethylsilylacetylene | 1066-54-2 | 98.22 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (3.0 mmol).
-
Add trimethylsilylacetylene (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Yield: 85-95%
Protocol 2: Synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
This protocol outlines a plausible synthesis of a key ketone intermediate, a direct precursor for building the isoxazoline ring of insecticides like afoxolaner. This method is adapted from procedures for analogous compounds and utilizes a Grignard reaction.
Reaction Workflow:
Caption: Synthetic workflow for ketone intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1189352-83-7 | 306.45 | 10.0 | 1.0 |
| Magnesium turnings | 7439-95-4 | 24.31 | 12.0 | 1.2 |
| Iodine | 7553-56-2 | 253.81 | catalytic | - |
| Methyl trifluoroacetate | 431-47-0 | 128.04 | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | - | - |
Procedure:
-
Activate magnesium turnings (12.0 mmol) in a dry, nitrogen-flushed flask with a crystal of iodine.
-
Add a solution of this compound (10.0 mmol) in anhydrous THF (20 mL) dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, cool a solution of methyl trifluoroacetate (15.0 mmol) in anhydrous THF (10 mL) to -78 °C.
-
Slowly add the prepared Grignard reagent to the solution of methyl trifluoroacetate at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target ketone.
Expected Yield: 60-70%
Signaling Pathway of Isoxazoline Insecticides
Isoxazoline insecticides, synthesized from intermediates derived from this compound, act on the central nervous system of insects. Their primary target is the GABA-gated chloride channel.
Caption: Mode of action of isoxazoline insecticides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for selective functionalization through various cross-coupling reactions, providing access to complex molecular architectures. The protocols detailed in these application notes offer a practical starting point for the synthesis of isoxazoline insecticides, a class of compounds with proven efficacy in pest control. Further exploration of the reactivity of this building block is expected to yield a new generation of innovative and effective crop protection solutions.
References
Application Notes and Protocols for the Use of 1-chloro-3-iodo-5-(trifluoromethyl)benzene in Novel Material Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-chloro-3-iodo-5-(trifluoromethyl)benzene as a versatile building block for the development of novel materials. This compound is particularly valuable in organic synthesis due to its distinct reactive sites, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and biological activity of the resulting molecules, making it a desirable moiety in pharmaceutical and materials science applications.[1][2]
Overview of Synthetic Applications
This compound serves as a key intermediate in the synthesis of a wide array of complex organic molecules. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, enabling selective functionalization at this position while leaving the C-Cl bond intact for subsequent transformations. This sequential cross-coupling strategy allows for the controlled, stepwise introduction of different aryl or alkynyl groups.
Key applications include:
-
Pharmaceutical Synthesis: As a precursor for synthesizing complex drug molecules and pharmacologically active compounds. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often improving their efficacy and pharmacokinetic properties.
-
Materials Science: In the development of novel organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] The trifluoromethyl group can tune the electronic properties of conjugated systems.
-
Agrochemicals: As a building block for new pesticides and herbicides.[1]
Key Reactions and Experimental Protocols
The primary reactions involving this compound are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.
Site-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the reaction can be performed selectively at the more reactive C-I bond.
A general workflow for the synthesis of a biaryl compound using a Suzuki-Miyaura coupling is depicted below:
Experimental Protocol: General Procedure for Site-Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-chloro-5-(trifluoromethyl)benzene.
Quantitative Data for Suzuki-Miyaura Coupling of Related Dihalogenated Benzenes:
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-chloro-5-iodobenzene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 1-Bromo-3-chloro-5-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
Note: This data is for analogous compounds and serves as a starting point for optimization.
The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is a two-step process starting from 3-amino-5-chlorobenzotrifluoride. This involves the diazotization of the aniline derivative, followed by a Sandmeyer-type iodination reaction.
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature control is paramount during diazotization. The reaction mixture should be maintained at a low temperature, typically between 0-5 °C, to prevent the premature decomposition of the highly reactive diazonium salt.[1] Inadequate cooling can lead to the formation of phenol byproducts and a significant reduction in yield.
Q3: Is a copper catalyst necessary for the iodination step in this Sandmeyer-type reaction?
A3: No, unlike Sandmeyer reactions for chlorination or bromination, the introduction of iodine does not typically require a copper(I) catalyst.[1][2][3] The iodide ion itself is a sufficiently strong reducing agent to facilitate the reaction.
Q4: What are the common side products observed in this synthesis?
A4: Common byproducts can include the corresponding phenol (1-chloro-3-hydroxy-5-(trifluoromethyl)benzene) from the reaction of the diazonium salt with water, and azo coupling products if the diazonium salt reacts with the starting aniline or other electron-rich aromatic species.[4] Additionally, incomplete reaction can leave unreacted starting material.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through standard laboratory techniques. After an aqueous work-up to remove inorganic salts and acids, the crude product can be purified by distillation or column chromatography on silica gel.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the diazotization of 3-amino-5-chlorobenzotrifluoride followed by iodination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Temperature too high during diazotization or before iodination.[1] 3. Side Reactions: Formation of phenol or azo-coupled byproducts.[4] 4. Loss during Work-up/Purification: Inefficient extraction or overly aggressive purification conditions. | 1. Ensure a slight excess of sodium nitrite is used and allow for sufficient reaction time at 0-5 °C. 2. Maintain strict temperature control throughout the diazotization step and add the diazonium salt solution to the iodide solution promptly. 3. Add the cold diazonium salt solution dropwise to the iodide solution to keep the concentration of the diazonium salt low in the reaction mixture.[4] 4. Optimize extraction solvent and pH. Use appropriate column chromatography conditions if necessary. |
| Presence of Phenol Byproduct | Reaction of the diazonium salt with water. | Ensure the reaction is carried out under sufficiently acidic conditions and that the temperature is kept low to minimize the rate of this side reaction. Using a non-aqueous solvent for the iodination step can also be beneficial.[4] |
| Formation of Azo-Coupled Impurities | The diazonium salt acts as an electrophile and couples with the electron-rich starting aniline. | Add the diazonium salt solution to the iodide solution to ensure it reacts preferentially with the iodide. Maintaining a low concentration of the diazonium salt and a sufficiently acidic pH can also suppress this side reaction. |
| Dark-Colored Reaction Mixture/Product | Formation of iodine (I₂) from the oxidation of iodide. | During the work-up, wash the organic layer with a saturated solution of sodium thiosulfate to quench any excess iodine.[1] |
| Difficulty in Isolating the Product | The product may be an oil or a low-melting solid. | After extraction and drying, remove the solvent under reduced pressure. If the product is an oil, consider purification by vacuum distillation. If it is a solid, recrystallization from a suitable solvent system can be attempted. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization-Iodination
This protocol is a representative procedure based on established Sandmeyer-type iodination reactions.
Materials:
-
3-amino-5-chlorobenzotrifluoride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of the Amine: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add concentrated sulfuric acid to deionized water. To this acidic solution, slowly add 3-amino-5-chlorobenzotrifluoride (1.0 eq) while stirring until fully dissolved. Cool the mixture to 0-5 °C.[1]
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in deionized water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C. Stir the resulting mixture for an additional 15-30 minutes at this temperature.[3]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (excess, e.g., 1.5-2.0 eq) in deionized water. To this solution, add the freshly prepared cold diazonium salt solution dropwise with vigorous stirring. A dark precipitate or oil is expected to form.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of iodine disappears.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Comparison of Reported Yields for Aryl Iodide Synthesis via Sandmeyer-Type Reaction.
| Starting Amine | Reaction Conditions | Yield (%) | Reference |
| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | 75 | [5] |
| General Arylamine | H₂SO₄, NaNO₂, NaI, Et₂O/H₂O | 70 | [3] |
| 2,2'-oxy(thio)dianiline derivatives | pTsOH·H₂O, MeCN, NaNO₂, KI | ~50 | [4] |
Note: The yields are highly substrate-dependent and the conditions for the synthesis of this compound may require further optimization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-chloro-3-iodo-5-(trifluoromethyl)benzene via fractional distillation.
Troubleshooting Guide
Effectively purifying this compound requires careful control over the fractional distillation process. Due to its high molecular weight and the presence of iodine, this compound has a high boiling point and is susceptible to decomposition at elevated temperatures. Therefore, vacuum fractional distillation is the recommended method for purification.
Below are common issues encountered during the fractional distillation of this compound, along with their potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Distillate Collection | Inadequate Vacuum: The pressure in the system is too high, preventing the compound from boiling at the applied temperature. | - Check all seals and joints for leaks. Ensure proper greasing of ground glass joints. - Verify the vacuum pump is functioning correctly and pulling a sufficiently low vacuum. |
| Insufficient Heating: The heating mantle temperature is too low to bring the compound to a boil, even under vacuum. | - Gradually increase the heating mantle temperature. - Ensure good thermal contact between the heating mantle and the distillation flask. | |
| Thermometer Placement: The thermometer bulb is positioned too high in the distillation head and is not in the vapor path. | - Adjust the thermometer so that the top of the bulb is level with the side arm leading to the condenser. | |
| Bumping or Unstable Boiling | Lack of Boiling Chips/Stir Bar: Uneven heating of the liquid can cause sudden, violent boiling. | - Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Heating Rate Too High: Rapid heating can lead to unstable boiling and poor separation. | - Heat the distillation flask slowly and evenly. | |
| Poor Separation of Fractions (Contaminated Product) | Distillation Rate Too Fast: A rapid distillation rate does not allow for proper equilibration between the liquid and vapor phases in the fractionating column, leading to co-distillation of impurities. | - Reduce the heating rate to slow down the distillation. Aim for a collection rate of 1-2 drops per second. |
| Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation of closely boiling impurities. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings). | |
| Product Discoloration (Darkening in Distillation Pot or Distillate) | Thermal Decomposition: The compound may be decomposing at the distillation temperature. This is more likely at atmospheric pressure. | - Crucially, perform the distillation under vacuum to lower the boiling point. - Ensure the heating mantle temperature is not excessively high. |
| Presence of Impurities: Certain impurities may be less thermally stable and decompose upon heating. | - Consider a pre-purification step (e.g., washing with a reducing agent solution like sodium bisulfite to remove free iodine) if significant discoloration is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the likely impurities I need to separate?
Based on common synthetic routes, such as the iodination of 3-chloro-5-(trifluoromethyl)benzene, potential impurities include:
-
Starting materials: Unreacted 3-chloro-5-(trifluoromethyl)benzene.
-
Isomeric products: Other isomers formed during halogenation.
-
Di-iodinated products: e.g., 1-chloro-3,5-diiodo-(trifluoromethyl)benzene.
-
Residual solvents and reagents: Solvents used in the reaction or workup, and residual iodinating agents.
Fractional distillation is employed when the boiling points of the desired compound and the impurities are close (typically with a difference of less than 25°C).[2]
Q3: Why is vacuum distillation necessary for this compound?
Vacuum distillation is crucial for two main reasons:
-
Preventing Thermal Decomposition: High temperatures required for atmospheric distillation can cause the molecule to decompose, leading to lower yield and product impurity. The trifluoromethyl group itself is generally thermally stable, but the carbon-iodine bond can be susceptible to cleavage at high temperatures.[1]
-
Energy and Time Efficiency: Lowering the boiling point reduces the amount of energy and time required for the distillation.
Q4: How do I choose the right fractionating column?
The choice of fractionating column depends on the difference in boiling points between your product and the impurities.
-
Vigreux column: Suitable for separations of components with moderately different boiling points.
-
Packed columns (e.g., with Raschig rings or metal sponges): Offer a higher number of theoretical plates and are better for separating compounds with very close boiling points.
For this specific purification, a well-insulated Vigreux column of at least 20-30 cm in length is a good starting point.
Q5: My compound is solid at room temperature. How should I set up the distillation?
If your crude product is a solid, you will need to melt it in the distillation flask before beginning the distillation. Ensure that the condenser and receiving flask are set up to handle a product that may solidify upon cooling. A simple air condenser may be sufficient if the product has a low melting point. If it solidifies readily, you may need to gently warm the condenser with a heat gun to prevent clogging.
Q6: What safety precautions should I take?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the distillation in a well-ventilated fume hood.
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a blast shield, especially when heating a system under vacuum.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.
Experimental Protocol: Vacuum Fractional Distillation
This is a general protocol and may require optimization based on the specific impurity profile of your crude material.
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of an appropriate size (ideally half-full with the crude material).
-
Place a magnetic stir bar in the distillation flask.
-
Connect the fractionating column to the flask and the distillation head.
-
Insert a thermometer with the bulb correctly positioned.
-
Connect the condenser and the receiving flask(s).
-
Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
-
Observe the temperature as the vapor rises through the column.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. These may contain residual solvents or more volatile impurities.
-
As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction. Record the temperature and pressure range over which this fraction is collected.
-
If the temperature begins to rise significantly again, it may indicate the distillation of higher-boiling impurities. Stop the distillation or collect this fraction separately.
-
Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
-
Visualization
Caption: Workflow for the vacuum fractional distillation of this compound.
References
Technical Support Center: Synthesis of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: the Sandmeyer reaction of 3-chloro-5-(trifluoromethyl)aniline and the direct iodination of 1-chloro-3-(trifluoromethyl)benzene.
Route 1: Sandmeyer Reaction of 3-Chloro-5-(trifluoromethyl)aniline
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt is incomplete. | - Temperature Control: Ensure the temperature of the diazotization reaction is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.- Acid Concentration: Use a sufficient excess of acid (e.g., HCl) to ensure complete dissolution of the aniline and to maintain a low pH, which stabilizes the diazonium salt.- Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the aniline solution to prevent localized overheating and side reactions. |
| Premature Decomposition of the Diazonium Salt: The diazonium salt is unstable and decomposes before the addition of the iodide source. | - Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) at all times.- Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it. |
| Side Reactions of the Diazonium Salt: The diazonium salt reacts with other nucleophiles present in the reaction mixture. | - Choice of Solvent: Use an aqueous medium for the diazotization. In alcoholic solvents, the diazonium salt can react to form ethers.- Purity of Reagents: Ensure all reagents and solvents are free from impurities that could act as competing nucleophiles. |
| Inefficient Iodide Substitution: The reaction with the iodide source is not proceeding to completion. | - Choice of Iodide Source: Potassium iodide (KI) is a common and effective source of iodide ions.- Concentration: Use a concentrated solution of the iodide source to favor the desired reaction. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification | Prevention and Removal |
| 3-Chloro-5-(trifluoromethyl)phenol: Formed by the reaction of the diazonium salt with water. | Can be detected by GC-MS or LC-MS. Will have a different retention time than the desired product. | Prevention: Maintain a low reaction temperature during diazotization and iodide addition.Removal: Can be removed by column chromatography on silica gel. |
| Biaryl Compounds (e.g., 3,3'-dichloro-5,5'-bis(trifluoromethyl)biphenyl): Formed via a radical coupling mechanism.[1] | Can be detected by GC-MS or LC-MS as a higher molecular weight impurity. | Prevention: Use of a copper catalyst (e.g., CuI) can sometimes minimize radical side reactions, although the Sandmeyer iodination can also proceed without a catalyst.[2] Ensure efficient stirring to avoid localized high concentrations of the diazonium salt.Removal: Can be separated by column chromatography. |
| Unreacted 3-Chloro-5-(trifluoromethyl)aniline: Starting material carryover. | Detected by TLC, GC, or LC-MS. | Prevention: Ensure complete diazotization by following the troubleshooting steps for low yield.Removal: Can be removed by an acidic wash during the workup or by column chromatography. |
Route 2: Direct Iodination of 1-Chloro-3-(trifluoromethyl)benzene
Issue 1: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity: The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the benzene ring, but iodination can still occur at multiple positions. The trifluoromethyl group is meta-directing, and the chloro group is ortho, para-directing. This can lead to a mixture of products. | - Choice of Iodinating Agent: The regioselectivity of the iodination can be influenced by the choice of the iodinating reagent and catalyst system. For example, using N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid can offer milder conditions and potentially improved regioselectivity.[3]- Reaction Conditions: Temperature and reaction time can influence the isomer distribution. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress closely to avoid over-iodination. |
Issue 2: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Iodinating Agent: The electrophilicity of the iodine source is not high enough to react with the deactivated aromatic ring. | - Use of a Lewis Acid Catalyst: A Lewis acid such as AlCl₃ or FeCl₃ can be used to activate the iodinating agent (e.g., I₂ or ICl).- Use of an Oxidizing Agent: In conjunction with I₂, an oxidizing agent can be used to generate a more potent electrophilic iodine species in situ. |
| Reaction Conditions Too Mild: The temperature or reaction time is not sufficient for the reaction to proceed to completion. | - Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.- Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC or GC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Sandmeyer synthesis of this compound?
A1: The most common side products are 3-chloro-5-(trifluoromethyl)phenol, which arises from the reaction of the intermediate diazonium salt with water, and biaryl compounds formed through radical coupling. Unreacted starting material, 3-chloro-5-(trifluoromethyl)aniline, may also be present if the initial diazotization step is incomplete.
Q2: How can I improve the regioselectivity of the direct iodination of 1-chloro-3-(trifluoromethyl)benzene?
A2: Improving regioselectivity in the direct iodination of a deactivated aromatic ring can be challenging. Experimenting with different iodinating agents and reaction conditions is key. Using milder reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid may provide better control over the formation of isomers compared to harsher conditions involving strong Lewis acids.[3] The choice of solvent can also play a role in the regioselectivity of halogenation reactions.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For quantitative analysis and purity assessment of the final product, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any impurities, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure of the final product and identifying isomeric impurities.
Q4: My Sandmeyer reaction is producing a lot of tar-like material. What could be the cause?
A4: The formation of tarry byproducts in a Sandmeyer reaction is often due to the uncontrolled decomposition of the diazonium salt. This can be caused by:
-
High Temperatures: The reaction temperature exceeding the recommended 0-5 °C range.
-
Localized "Hot Spots": Inefficient stirring during the addition of sodium nitrite.
-
Instability of the Diazonium Salt: Some diazonium salts are inherently less stable. Working quickly and maintaining a low temperature is crucial.
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Synthetic Route | Potential Side Product | Chemical Structure | Reason for Formation |
| Sandmeyer Reaction | 3-Chloro-5-(trifluoromethyl)phenol | C₇H₄ClF₃O | Reaction of the diazonium salt with water. |
| Sandmeyer Reaction | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)biphenyl | C₁₄H₆Cl₂F₆ | Radical coupling of the aryl radical intermediate.[1] |
| Direct Iodination | 1-Chloro-2-iodo-5-(trifluoromethyl)benzene | C₇H₃ClF₃I | Iodination at the ortho position to the chloro group. |
| Direct Iodination | 1-Chloro-4-iodo-3-(trifluoromethyl)benzene | C₇H₃ClF₃I | Iodination at the para position to the chloro group. |
| Direct Iodination | 1-Chloro-2,5-diiodo-3-(trifluoromethyl)benzene | C₇H₂ClF₃I₂ | Di-iodination of the starting material. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-Chloro-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
-
Mandatory Visualization
Caption: Sandmeyer reaction pathway and major side reactions.
References
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[1][2] Therefore, selective coupling at the iodine position is the expected outcome under standard conditions. The electron-withdrawing trifluoromethyl (-CF3) group further activates the aryl halide for oxidative addition, the rate-determining step of the catalytic cycle.[1][2]
Q2: What are common side reactions to be aware of during this Suzuki coupling?
A2: Several side reactions can occur, potentially lowering the yield of the desired product. These include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[3][4][5]
-
Dehalogenation: The replacement of a halogen atom (iodine or chlorine) on the starting material with a hydrogen atom.[3][6] This can occur if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.[3]
-
Protodeborylation: The hydrolysis of the boronic acid back to the corresponding arene. This is a common issue, especially with electron-deficient arylboronic acids.[3][7]
Q3: My reaction is showing low or no conversion. What are the first troubleshooting steps?
A3: For low or no conversion, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) form.[8] Sometimes, this reduction process can be inefficient. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.
-
Oxygen Exclusion: Rigorously degas your solvent and reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting homocoupling of the boronic acid.[4][5]
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent.[9][10] Ensure your base is strong enough to activate the boronic acid for transmetalation but not so strong that it causes degradation of your starting materials or products.[11][12] The solvent system must be able to dissolve the reactants and the base. Aqueous mixtures (e.g., dioxane/water, THF/water) are common.[3][9]
Q4: I am observing significant amounts of the homocoupled boronic acid byproduct. How can I minimize this?
A4: To suppress homocoupling, it is crucial to minimize the concentration of Pd(II) species and oxygen in the reaction.[4]
-
Thorough Degassing: Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen.[4]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state, thereby suppressing homocoupling.[13]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of initial Pd(II) present.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter.
| Issue | Potential Cause | Recommended Action |
| No reaction or very low yield | Inactive catalyst | Use a fresh batch of catalyst. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. |
| Insufficiently degassed system | Degas the solvent and reaction mixture thoroughly using inert gas sparging or freeze-pump-thaw cycles.[4] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/H₂O, THF/H₂O, DMF/H₂O).[9][10] | |
| Significant homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere.[4][5] |
| Use of a Pd(II) precatalyst | Consider adding a mild reducing agent like potassium formate to the reaction mixture.[13] | |
| Dehalogenation of starting material | Use of amine bases or alcohol solvents | Switch to an inorganic base like K₂CO₃ or K₃PO₄. If using an alcohol, consider a non-protic solvent like dioxane or THF.[3] |
| Protodeborylation of boronic acid | Boronic acid instability | Use a boronic ester (e.g., pinacol ester) which can be more stable and hydrolyze slowly under the reaction conditions.[7] Alternatively, using potassium organotrifluoroborates can offer a "slow release" of the boronic acid, minimizing side reactions.[14][15] |
| Reaction stalls after partial conversion | Catalyst deactivation | Catalyst loading may be too low. Try increasing the catalyst loading in small increments. |
| Ligand degradation | Ensure the phosphine ligand is not being oxidized. Use high-purity, degassed reagents. | |
| Coupling occurs at the C-Cl position instead of C-I | High reaction temperature or highly active catalyst system | This is unlikely given the reactivity difference. However, if observed, reduce the reaction temperature. Use a less reactive catalyst/ligand system initially. |
Experimental Protocols
Below are representative experimental protocols for the selective Suzuki coupling at the C-I position.
Protocol 1: General Conditions with Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the dioxane and water (previously degassed by sparging with argon for 30 minutes).
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions for Potentially Difficult Couplings
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid pinacol ester (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (a biarylphosphine ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill with argon. Add toluene and stir for 10 minutes.
-
Add the this compound, arylboronic acid pinacol ester, and K₃PO₄.
-
Add the degassed water.
-
Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and purify as described in Protocol 1.
Visual Guides
Suzuki Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the nucleophilic substitution of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for the nucleophilic substitution of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this versatile chemical intermediate.
Troubleshooting Guide
This section addresses common issues that may arise during the nucleophilic substitution of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inappropriate Reaction Conditions: Temperature is too low, or reaction time is too short for the specific nucleophile and solvent system. 2. Poor Nucleophile Strength: The chosen nucleophile is not strong enough to displace the halide under the applied conditions. 3. Inactive Catalyst (for cross-coupling): If employing a transition metal-catalyzed reaction (e.g., Buchwald-Hartwig), the catalyst or ligand may be inactive or poisoned. 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, limiting reaction rates. | 1. Optimize Reaction Conditions: Incrementally increase the reaction temperature and monitor progress by TLC or LC-MS. Extend the reaction time. 2. Enhance Nucleophilicity: If using an amine or alcohol, consider converting it to its more nucleophilic conjugate base (amide or alkoxide) using a suitable non-nucleophilic base (e.g., NaH, NaOtBu). 3. Catalyst and Ligand Screening: For cross-coupling reactions, screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos). Ensure all reagents and solvents are anhydrous and degassed. 4. Solvent Selection: Choose a solvent that ensures the solubility of all reactants at the reaction temperature. Aprotic polar solvents like DMF, DMSO, or NMP are often effective for SNAr reactions. |
| Poor Regioselectivity (Substitution at both Chloro and Iodo positions) | 1. Reaction Mechanism: The reaction may be proceeding through a pathway that does not strongly favor one leaving group over the other. 2. Reaction Conditions: Higher temperatures can sometimes lead to a loss of selectivity. | 1. Favor SNAr Conditions for C-Cl Substitution: To selectively substitute the chlorine, use conditions that favor a classic SNAr mechanism. This typically involves a strong nucleophile in a polar aprotic solvent. The more electronegative chlorine atom enhances the electrophilicity of the carbon it is attached to, making it the preferred site of attack. 2. Favor Cross-Coupling for C-I Substitution: To selectively react at the iodine position, employ transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The C-I bond is significantly more reactive towards oxidative addition to the metal center than the C-Cl bond. |
| Formation of Side Products | 1. Hydrodehalogenation: In palladium-catalyzed reactions, particularly with primary amines, reduction of the aryl halide to the corresponding arene can occur. 2. Homocoupling: In cross-coupling reactions, the aryl halide can couple with itself to form a biaryl byproduct. 3. Benzyne Formation: Under very harsh conditions with extremely strong bases, a benzyne intermediate could potentially form, leading to a mixture of products. | 1. Optimize Catalyst and Base: Use bulky phosphine ligands which can disfavor β-hydride elimination, a key step in some hydrodehalogenation pathways. The choice of base can also be critical; weaker bases like Cs₂CO₃ or K₃PO₄ may be beneficial. 2. Control Reaction Stoichiometry and Catalyst Loading: Ensure the correct stoichiometry of reactants and use an appropriate catalyst loading to minimize homocoupling. 3. Milder Reaction Conditions: Avoid excessively high temperatures and very strong, non-nucleophilic bases if benzyne formation is suspected. |
Frequently Asked Questions (FAQs)
Q1: Which halogen, chlorine or iodine, is the better leaving group in a nucleophilic aromatic substitution (SNAr) reaction on this compound?
A1: In the context of a classical SNAr (addition-elimination) mechanism, the reaction is typically favored at the carbon bearing the more electronegative halogen. The trifluoromethyl group strongly activates the benzene ring for nucleophilic attack. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. A more electronegative halogen, like chlorine, increases the partial positive charge on the carbon it is attached to, making it more electrophilic and thus more susceptible to nucleophilic attack. Therefore, under typical SNAr conditions, substitution of the chlorine is generally favored over the iodine.
Q2: How can I achieve selective substitution at the iodine position?
A2: Selective substitution at the iodine position is best achieved using transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is much more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond. Therefore, reactions like the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation) will proceed with high selectivity at the iodo position.
Q3: What is the role of the trifluoromethyl (-CF₃) group in these reactions?
A3: The trifluoromethyl group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but significantly activates it towards nucleophilic aromatic substitution. By withdrawing electron density from the ring, it stabilizes the negatively charged Meisenheimer intermediate formed during an SNAr reaction, thereby lowering the activation energy and facilitating the substitution.
Q4: I am performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material. What can I do?
A4: Hydrodehalogenation can be a competing side reaction in Buchwald-Hartwig aminations. To minimize this, you can try the following:
-
Ligand Selection: Use sterically hindered and electron-rich phosphine ligands.
-
Base Selection: While strong bases like NaOtBu are common, sometimes switching to a weaker base like Cs₂CO₃ or K₃PO₄ can reduce side reactions, although it may require higher temperatures.
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction, as they can contribute to catalyst degradation and side reactions.
Quantitative Data Summary
The following table summarizes expected outcomes for different types of nucleophilic substitution reactions on this compound based on established chemical principles and data from analogous systems.
| Reaction Type | Nucleophile/Reagent | Primary Site of Substitution | Typical Conditions | Expected Outcome |
| SNAr | Sodium Methoxide (NaOMe) | C-Cl | DMF or DMSO, 80-120°C | High selectivity for the formation of 1-iodo-3-methoxy-5-(trifluoromethyl)benzene. |
| SNAr | Ammonia (NH₃) or Primary/Secondary Amine | C-Cl | Polar aprotic solvent (e.g., NMP), elevated temperature | Selective formation of the corresponding 3-amino-5-iodo-(trifluoromethyl)benzene derivative. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, phosphine ligand, base | C-I | Toluene or Dioxane, 80-110°C | High selectivity for the formation of the 3-amino-5-chloro-(trifluoromethyl)benzene derivative. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-I | Toluene/water or Dioxane/water, 80-100°C | High selectivity for the formation of the corresponding 3-aryl-5-chloro-(trifluoromethyl)benzene derivative. |
| Ullmann Condensation | Alcohol or Amine, Cu catalyst, base | C-I | High temperature (e.g., >150°C) | Selective formation of the corresponding ether or amine at the iodo position. |
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution of Chlorine with Sodium Methoxide
This protocol describes a general procedure for the selective replacement of the chlorine atom via an SNAr reaction.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material. Then, add sodium methoxide (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the Iodine Position
This protocol outlines a general procedure for the palladium-catalyzed amination at the C-I bond.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Under a positive pressure of argon, add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Regioselective substitution pathways for this compound.
Caption: A workflow for troubleshooting low conversion in nucleophilic substitution reactions.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene decomposition and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal long-term stability, storage at temperatures below 20°C is recommended.[2] Protect the compound from direct sunlight and moisture, as iodinated aromatic compounds can be light-sensitive.[1]
-
Handling: Handle the compound in a well-ventilated fume hood.[3] Avoid contact with skin and eyes, as it is classified as a skin and eye irritant.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid inhalation of any vapors.
-
Incompatibilities: Keep the compound away from strong bases, strong oxidizing agents, and excessive heat, as these can promote decomposition.[1]
Q2: What are the known decomposition pathways for this compound?
A2: While specific studies on the decomposition of this compound are not extensively documented, based on the chemistry of related compounds, the following decomposition pathways are plausible:
-
Photodecomposition: The Carbon-Iodine (C-I) bond is susceptible to cleavage upon exposure to UV light, which can lead to the formation of radical species and subsequent undesired side reactions.[5][6]
-
Thermal Decomposition: At elevated temperatures, polyhalogenated aromatic compounds can decompose, potentially leading to the release of toxic halogenated fumes.[2] The C-I bond is typically the weakest point in the molecule and is likely to cleave first.
-
Base-Mediated Decomposition: Strong bases can react with the compound, potentially leading to dehalogenation or other side reactions. This is a critical consideration in cross-coupling reactions where a base is required.
Q3: What are the common impurities that might be present in this compound?
A3: Impurities can arise from the synthetic route or from degradation. Potential impurities could include:
-
Isomers: Positional isomers from the halogenation steps during synthesis.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Dehalogenated Products: 1-Chloro-3-(trifluoromethyl)benzene or 1-Iodo-3-(trifluoromethyl)benzene formed through reductive dehalogenation.
-
Oxidation Products: Phenolic impurities if the compound has been exposed to air and moisture over time.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: To ensure the quality of your starting material, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing the purity of this compound and identifying potential impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used to confirm the identity of the compound and quantify impurities. ¹⁹F NMR is particularly useful for compounds containing a trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
Troubleshooting Guides
Troubleshooting Failed or Low-Yielding Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a common application for this compound, typically reacting at the iodine position. Due to the electron-withdrawing nature of the chloro and trifluoromethyl groups, this substrate can be challenging.
Problem: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper anaerobic conditions during catalyst preparation and reaction setup. Consider using a more active, electron-rich, and sterically hindered phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos).[4][8] |
| Poor Oxidative Addition | The C-I bond in this electron-deficient system should be reactive. However, if issues persist, increasing the reaction temperature may help. Ensure the palladium catalyst is in the active Pd(0) state. |
| Inefficient Transmetalation | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for challenging substrates.[8] Ensure the boronic acid or ester is of high quality and has not degraded. |
| Protodeboronation of Boronic Acid | Minimize water content in the reaction unless the specific catalytic system requires it. Ensure the base is thoroughly dried. |
Problem: Formation of significant byproducts.
| Byproduct | Identification | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Detected by MS or NMR as a dimer of the boronic acid partner. | Thoroughly degas all solvents and reagents to remove oxygen. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[3] |
| Dehalogenation of Starting Material | Formation of 1-Chloro-3-(trifluoromethyl)benzene, detectable by GC-MS. | Ensure the reaction is performed under a strict inert atmosphere. Some phosphine ligands can promote dehalogenation; consider screening different ligands. |
Troubleshooting Failed or Low-Yielding Sonogashira Coupling Reactions
Similar to the Suzuki coupling, the Sonogashira reaction of this compound is expected to occur at the C-I bond.
Problem: Reaction stalls or gives low yield.
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Catalyst Deactivation | Ensure strict exclusion of oxygen, as this can lead to the formation of palladium black and catalyst deactivation. Use fresh, high-purity catalysts (both palladium and copper). | | Steric Hindrance | The trifluoromethyl group can impart some steric hindrance. Using a less bulky phosphine ligand might be beneficial if the alkyne coupling partner is also sterically demanding.[9] | | Base Incompatibility | The choice of base is important. Typically, an amine base like triethylamine or diisopropylethylamine is used. Ensure the base is dry and of high purity. | | Alkyne Homocoupling (Glaser Coupling) | Formation of a dimer of the terminal alkyne. | This is often promoted by the copper catalyst in the presence of oxygen. Minimize oxygen by thoroughly degassing the reaction mixture. Running the reaction under copper-free conditions is an alternative.[10] |
Quantitative Data Summary
The following table summarizes typical physical and chemical properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃I | [11][12][13] |
| Molecular Weight | 306.45 g/mol | [12] |
| Appearance | Colorless to light-red/brown liquid | Smolecule |
| Purity (typical) | ≥ 95% | [14] |
| Boiling Point (Predicted) | 217.9 ± 35.0 °C | Echemi |
| Hazard Classification | Skin Irritant, Serious Eye Damage | [12] |
Visualizations
Caption: Factors influencing the decomposition of the target compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for assessing compound stability.
References
- 1. Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants [agris.fao.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]
- 12. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy this compound | 1189352-83-7 [smolecule.com]
- 14. Synthonix, Inc > 1189352-83-7 | this compound [synthonix.com]
Technical Support Center: Troubleshooting Guide for Reactions Involving 1-chloro-3-iodo-5-(trifluoromethyl)benzene
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-3-iodo-5-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during cross-coupling reactions.
General Considerations for this compound
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound in cross-coupling reactions is primarily governed by two factors:
-
Differential Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This allows for chemoselective cross-coupling reactions at the iodine position under standard palladium-catalyzed conditions. The typical reactivity order for aryl halides is I > Br > OTf > Cl.[1]
-
Electronic Effects: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This makes the aromatic ring electron-deficient, which can facilitate the oxidative addition step in many palladium-catalyzed coupling reactions.[1]
Q2: Can I perform a cross-coupling reaction at the chlorine position?
A2: While selective coupling at the iodine position is straightforward, reacting at the chlorine position is challenging and requires more forcing reaction conditions. This would typically involve higher temperatures, longer reaction times, and specialized catalyst systems designed for the activation of less reactive aryl chlorides. To achieve selective mono-coupling at the iodine, it is crucial to control the stoichiometry of the coupling partner and the reaction time.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
FAQs and Troubleshooting
Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings with this substrate can arise from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating. Ensure your palladium source is fresh and consider using a pre-catalyst.
-
Ineffective Base: The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
-
Poor Solvent Choice: The solvent must be appropriate for the reaction and should be anhydrous and deoxygenated. Common choices include toluene, dioxane, and DMF, often with a small amount of water.
-
Low Reaction Temperature: While the electron-deficient nature of the substrate can allow for milder conditions, some reactions may require heating to proceed at a reasonable rate.
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
A4: Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling of the Boronic Acid: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
Dehalogenation: The starting material is reduced, and the iodine is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. Using a weaker base or lowering the reaction temperature may help.
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water. Using anhydrous solvents and ensuring the reaction proceeds at a reasonable rate can minimize this.
Quantitative Data for Suzuki-Miyaura Coupling
Note: Specific experimental data for this compound is limited in the literature. The following table presents representative data for analogous Suzuki-Miyaura couplings of dihalogenated trifluoromethylbenzenes to provide a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |
| 2 | 1,4-Dibromo-2-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| 3 | 2,4-Dichloro-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | t-BuOH/H₂O | 80 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
FAQs and Troubleshooting
Q5: I am getting a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A5: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and maintain a strict inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often require specific ligands and may need slightly higher temperatures.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.
Q6: My Sonogashira reaction is not going to completion. What should I try?
A6: If your reaction is sluggish or stalls, consider the following:
-
Catalyst and Co-catalyst Activity: Ensure your palladium catalyst and copper(I) iodide are fresh. Old or improperly stored CuI can be inactive.
-
Base Choice: An amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and of high purity.
-
Solvent: Solvents like THF, DMF, or toluene are common. The choice can affect the solubility of the reagents and the reaction rate.
Quantitative Data for Sonogashira Coupling
Note: Specific experimental data for this compound is limited in the literature. The following table presents representative data for analogous Sonogashira couplings of dihalogenated trifluoromethylbenzenes to provide a starting point for optimization.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | NEt₃ (2) | THF | 60 | 88 |
| 2 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2) | Toluene | 70 | 91 |
| 3 | 1-Iodo-3,5-bis(trifluoromethyl)benzene | 1-Hexyne | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | DMF | 80 | 75 |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the selective Sonogashira coupling at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous THF
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Caption: Troubleshooting logic for common Sonogashira coupling issues.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
FAQs and Troubleshooting
Q7: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What can I do?
A7: Low yields with primary amines can be challenging. Consider these points:
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often crucial for successful amination of less reactive aryl halides and for coupling with primary amines.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are common. However, for base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Chlorinated solvents should generally be avoided as they can inhibit the catalyst.
Q8: Can I use secondary amines in the Buchwald-Hartwig amination with this substrate?
A8: Yes, secondary amines can be used. Sterically hindered secondary amines may require more active catalyst systems and higher temperatures. The choice of ligand is critical to overcome steric hindrance.
Quantitative Data for Buchwald-Hartwig Amination
Note: Specific experimental data for this compound is limited in the literature. The following table presents representative data for analogous Buchwald-Hartwig aminations of dihalogenated trifluoromethylbenzenes to provide a starting point for optimization.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 95 |
| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 89 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the selective Buchwald-Hartwig amination at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial.
-
Add anhydrous toluene and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Grignard Reaction
Q9: Can I form a Grignard reagent from this compound?
A9: Formation of a Grignard reagent from this substrate can be problematic. The highly reactive C-I bond would be the expected site of reaction with magnesium metal. However, Grignard reagents bearing strongly electron-withdrawing groups like -CF₃ can be unstable. Additionally, the presence of the chloro group could lead to undesired side reactions.
Q10: What are the potential issues with Grignard reagents of trifluoromethyl-substituted aryl halides?
A10: The primary issue is the thermal stability of the Grignard reagent. The strong electron-withdrawing nature of the -CF₃ group can make the organomagnesium compound prone to decomposition, especially at higher concentrations or temperatures.
Q11: Are there alternatives to Grignard reagents for this type of substrate?
A11: Yes, other organometallic reagents can be considered:
-
Organozinc Reagents: These can be prepared under milder conditions and often show better functional group tolerance.
-
Organolithium Reagents: These can be formed via halogen-metal exchange, typically at low temperatures, but may have similar stability issues as Grignard reagents.
-
Direct Use in Cross-Coupling: For many applications, it is more efficient to directly use the aryl halide in a cross-coupling reaction (e.g., Suzuki, Stille, Negishi) rather than first forming an organometallic reagent.
Caption: Decision tree for the formation of nucleophilic aryl species.
References
Technical Support Center: Purification of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Impurities can arise from the synthetic route used. A common synthesis involves the sequential halogenation of a trifluoromethylbenzene precursor.[1] Potential impurities may include:
-
Starting Materials: Unreacted 3-(trifluoromethyl)aniline or other precursors.
-
Isomeric Byproducts: Other isomers of chloro-iodo-trifluoromethylbenzene formed during the halogenation steps.
-
Incompletely Reacted Intermediates: Compounds where not all halogenation steps have occurred, for example, 1-chloro-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Due to the aromatic nature of the compound, spots on a TLC plate can often be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[2][3][4] Staining with iodine vapor can also be used, which typically visualizes aromatic compounds as brown spots.[4]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for the compound.
-
Solution: Select a different solvent or a solvent mixture. For polyhalogenated aromatic compounds, solvents like ethanol, methanol, hexane, or toluene, or mixtures such as hexane/ethyl acetate, are often good starting points.[5] A good recrystallization solvent should dissolve the compound when hot but not when cold.[6][7]
Issue 2: No crystals form upon cooling.
-
Possible Causes:
-
Too much solvent was used, resulting in a solution that is not saturated upon cooling.
-
The solution is supersaturated.
-
-
Solutions:
-
If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
To induce crystallization from a supersaturated solution, you can:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.[8]
-
Add a "seed crystal" of the pure compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities present.
-
Solution: Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool the solution slowly. Very slow cooling can favor crystal formation over oiling out.
Issue 4: The purity of the recrystallized product is still low.
-
Possible Cause: The chosen solvent dissolves both the product and the impurities well, or the cooling was too rapid, trapping impurities in the crystal lattice.
-
Solution:
-
Try a different recrystallization solvent or a solvent pair.
-
Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.[9]
-
Column Chromatography
Column chromatography is an excellent method for separating compounds with different polarities and is particularly useful when dealing with a mixture of isomers or multiple impurities.
Issue 1: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The solvent system (eluent) is either too polar or not polar enough.
-
Solution: Adjust the polarity of the eluent. For non-polar compounds like halogenated benzenes, a common starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. Vary the ratio of these solvents to achieve good separation of spots on the TLC plate before running the column.
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase (e.g., silica gel).
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Issue 3: The compound elutes too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Issue 4: The collected fractions are still impure.
-
Possible Causes:
-
The column was overloaded with the sample.
-
The fractions were collected in too large of a volume.
-
The separation on the column was not sufficient.
-
-
Solutions:
-
Use a larger column or load less sample.
-
Collect smaller fractions to better isolate the pure compound.
-
Optimize the eluent system using TLC to achieve better separation before running the column.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% (if impurities are minor) | 60-90% | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields, may not be effective for separating isomers. |
| Column Chromatography | >98% | 50-80% | Excellent for separating mixtures with multiple components and isomers. | More time-consuming, requires more solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for about 15-20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good system will show clear separation between the desired product and impurities. For this compound, a starting point could be a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General experimental workflow for purification.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this key chemical intermediate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Issue 1: Incomplete Iodination of 3-chloro-5-(trifluoromethyl)benzene
-
Question: My iodination reaction of 3-chloro-5-(trifluoromethyl)benzene is slow or incomplete, resulting in a low yield of the desired product. What could be the cause and how can I improve it?
-
Answer: Incomplete iodination is a common issue, often due to the deactivating effect of the chlorine and trifluoromethyl groups on the benzene ring, making it less susceptible to electrophilic attack. Here are several factors to consider and potential solutions:
-
Iodinating Reagent: Molecular iodine (I₂) alone is often not electrophilic enough for this substrate. The use of a stronger iodinating agent or an activating system is recommended.
-
Solution 1: Employ N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid. The acid protonates NIS, increasing its electrophilicity.
-
Solution 2: Use a combination of an iodide salt (like KI or NaI) with a strong oxidizing agent (such as sodium hypochlorite, hydrogen peroxide, or potassium peroxydisulfate). This in-situ generation of a more reactive iodine species can drive the reaction to completion.
-
Solution 3: Iodine monochloride (ICl) is a potent iodinating agent that can be effective for deactivated rings. However, it should be handled with care due to its reactivity.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increasing the reaction temperature can enhance the reaction rate. Monitor the reaction closely by TLC or GC to avoid the formation of side products at higher temperatures.
-
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Extend the reaction time and monitor its progress.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing the formation of significant side products in my reaction mixture, complicating purification. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of side products can arise from over-iodination, reaction with the solvent, or rearrangement.
-
Di-iodinated Products: The introduction of a second iodine atom onto the ring is a possibility, especially with highly reactive iodinating agents or harsh reaction conditions.
-
Solution: Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise can help maintain a low concentration and reduce the likelihood of di-iodination.
-
-
Solvent-Related Impurities: Some solvents can react under the conditions of iodination.
-
Solution: Choose an inert solvent for the reaction. Dichloromethane, chloroform, or acetic acid are common choices.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to obtain a pure product after the reaction. What are the recommended purification methods for this compound at scale?
-
Answer: Purification of halogenated aromatic compounds can be challenging due to their similar polarities.
-
Recrystallization: This is often the most effective method for purifying solid products at a larger scale.
-
Recommended Solvents: A solvent screen is recommended to find the optimal recrystallization solvent. Common choices for compounds of this type include hexanes, heptane, ethanol, or a mixture of solvents like ethanol/water.
-
-
Column Chromatography: While effective at a smaller scale, column chromatography can be less practical for large-scale purification due to the large volumes of solvent required.
-
Tips for Scale-up: If chromatography is necessary, consider using a wider, shorter column and optimizing the mobile phase to maximize separation while minimizing solvent usage.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent synthetic strategies are:
-
Direct Electrophilic Iodination: This involves the direct iodination of 1-chloro-3-(trifluoromethyl)benzene using an electrophilic iodine source. This is often the more direct route.
-
Sandmeyer Reaction: This multi-step approach starts with 3-chloro-5-(trifluoromethyl)aniline. The aniline is first diazotized with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of iodine using an iodide salt (e.g., potassium iodide).[1]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: When scaling up any chemical synthesis, a thorough safety review is crucial. For this particular synthesis, consider the following:
-
Halogenating Agents: Many iodinating agents are corrosive and toxic. Ensure proper personal protective equipment (PPE) is worn, and work in a well-ventilated fume hood.
-
Exothermic Reactions: Iodination reactions can be exothermic. When scaling up, the addition of reagents should be controlled to manage the reaction temperature and prevent a runaway reaction. The use of a jacketed reactor with temperature control is recommended for larger scales.
-
Diazonium Salts (if using the Sandmeyer route): Aryl diazonium salts can be explosive when isolated in a dry state.[2] It is critical to keep them in solution and at low temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative information on the reaction progress and can also help to identify the formation of any side products.
Experimental Protocols
Method 1: Direct Iodination of 1-chloro-3-(trifluoromethyl)benzene
This protocol is a general guideline and may require optimization for specific scales.
| Reagent/Parameter | Quantity (for 10g scale) | Molar Equivalent |
| 1-chloro-3-(trifluoromethyl)benzene | 10.0 g | 1.0 |
| N-Iodosuccinimide (NIS) | 13.6 g | 1.1 |
| Trifluoroacetic Acid (TFA) | 50 mL | - |
| Dichloromethane (DCM) | 100 mL | - |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 12-24 hours | - |
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 1-chloro-3-(trifluoromethyl)benzene in dichloromethane.
-
Add trifluoroacetic acid to the solution.
-
Add N-Iodosuccinimide in portions over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or ethanol).
Method 2: Sandmeyer Reaction from 3-chloro-5-(trifluoromethyl)aniline
| Reagent/Parameter | Quantity (for 10g scale) | Molar Equivalent |
| 3-chloro-5-(trifluoromethyl)aniline | 10.0 g | 1.0 |
| Concentrated Hydrochloric Acid | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 3.9 g | 1.1 |
| Potassium Iodide (KI) | 9.3 g | 1.1 |
| Water | 100 mL | - |
| Reaction Temperature (Diazotization) | 0-5 °C | - |
| Reaction Temperature (Iodination) | Room Temperature | - |
Procedure:
-
Diazotization:
-
In a beaker, dissolve 3-chloro-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Analytical methods for assessing the purity of 1-chloro-3-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.
Q2: What are the potential impurities I should be aware of during the analysis?
A2: Potential impurities can originate from the starting materials, side reactions, or degradation. Based on common synthetic routes, such as the halogenation of 3-(trifluoromethyl)anisole, potential impurities could include isomers (e.g., other positional isomers of chloro-iodo-trifluoromethylbenzene), starting materials, and byproducts from incomplete reactions.[1]
Q3: How can I quantify the purity of my sample using these methods?
A3: For HPLC and GC-MS, purity is typically determined by area percent, assuming all components have a similar response factor. For more accurate quantification, a reference standard of this compound is used to create a calibration curve. Quantitative NMR (qNMR) allows for absolute purity determination by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.
Q4: My HPLC chromatogram shows significant peak tailing. What could be the cause?
A4: Peak tailing in HPLC can be caused by several factors, including interactions with active sites on the column (silanols), the use of an inappropriate mobile phase pH, or column overload. Using a high-purity silica column or adding a mobile phase modifier like trifluoroacetic acid (TFA) can help mitigate these interactions.
Q5: I am not seeing the expected molecular ion peak in my GC-MS analysis. Why might this be?
A5: The absence of a molecular ion peak in Electron Ionization (EI) GC-MS is common for certain classes of compounds, especially those that are prone to fragmentation. For this compound, you should look for characteristic fragment ions. If you require molecular weight confirmation, consider using a softer ionization technique like Chemical Ionization (CI).
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Low Signal | 1. No sample injected. 2. Detector issue (e.g., lamp off). 3. Incorrect mobile phase composition. 4. Flow path blockage. | 1. Verify injection volume and syringe/autosampler operation. 2. Check detector status and lamp life. 3. Prepare fresh mobile phase and ensure proper mixing. 4. Check for leaks and systematically loosen fittings to identify the blockage. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column overload. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the sample concentration. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure adequate mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent or replace if necessary. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a deactivated liner and/or a guard column. 2. Bake out the column at the maximum recommended temperature. If the problem persists, trim the front end of the column or replace it. |
| Ghost Peaks | 1. Contamination in the syringe, injector, or carrier gas. 2. Sample carryover. | 1. Clean the syringe and injector port. Use high-purity carrier gas with appropriate traps. 2. Run a blank solvent injection after a concentrated sample. |
| Low Sensitivity/No Peaks | 1. Leak in the system. 2. Incorrect injection parameters. 3. MS source needs cleaning. | 1. Perform a leak check of the GC system. 2. Optimize injector temperature and split ratio. 3. Vent the MS and clean the ion source, repeller, and lens stack according to the manufacturer's instructions. |
| Mass Spectrum Issues | 1. High background noise. 2. No molecular ion observed. | 1. Check for air leaks. Bake out the column. 2. This can be normal with EI. Look for characteristic fragment ions. Consider using a softer ionization technique if available. |
Experimental Protocols
HPLC Method for Purity Analysis
This is an exemplary reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
Start with 50% B, hold for 1 minute.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
GC-MS Method for Purity Analysis
This is a general GC-MS method suitable for the analysis of this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-400
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a highly accurate method for determining absolute purity.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Internal Standard: A certified reference material with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Experiment:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Data Presentation
Table 1: Expected Analytical Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₇H₃ClF₃I | - |
| Molecular Weight | 306.45 g/mol | - |
| ¹H NMR (estimated) | δ 7.5-8.0 ppm (aromatic protons) | ¹H NMR |
| ¹⁹F NMR (estimated) | δ -60 to -65 ppm (relative to CFCl₃) | ¹⁹F NMR |
| Major Mass Fragments (EI, estimated) | m/z: 306 (M⁺), 179 (M⁺ - I), 144 (M⁺ - I - Cl) | GC-MS |
Visualizations
Caption: General experimental workflow for purity analysis.
Caption: Troubleshooting decision tree for analytical issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Halogens in 1-chloro-3-iodo-5-(trifluoromethyl)benzene for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. The compound 1-chloro-3-iodo-5-(trifluoromethyl)benzene presents a valuable scaffold, featuring two distinct halogen atoms—iodine and chlorine—at the meta positions, flanking a potent electron-withdrawing trifluoromethyl group. This guide provides a comprehensive comparison of the reactivity of the iodo and chloro substituents in this molecule towards three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) is the linchpin for selective functionalization. It is a well-established principle in palladium-catalyzed cross-coupling reactions that the reactivity of aryl halides follows the trend of bond dissociation energy: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. This hierarchy is primarily dictated by the ease of the oxidative addition step to the palladium(0) catalyst, which is generally the rate-determining step of the catalytic cycle. The weaker carbon-iodine bond readily undergoes oxidative addition under mild conditions, whereas the stronger carbon-chlorine bond requires more forcing conditions, often necessitating more specialized and electron-rich ligands to facilitate the reaction.
This inherent reactivity difference allows for a high degree of selectivity, enabling the functionalization of the iodine position while leaving the chlorine atom intact for subsequent transformations. This selective, stepwise approach is highly advantageous in the synthesis of complex, multi-substituted aromatic compounds.
Comparative Reactivity Data
The following table summarizes representative yields for the selective mono-functionalization at the iodine position and potential di-functionalization of a model substrate, 1-chloro-3-iodobenzene, which serves as a close proxy for this compound. The electron-withdrawing trifluoromethyl group in the target molecule is expected to enhance the reactivity of both halogen positions towards oxidative addition, but the inherent C-I > C-Cl reactivity trend remains dominant.
| Reaction Type | Coupling Partner | Product at C-I Position (Yield) | Product at C-Cl Position (Yield) | Di-substituted Product (Yield) |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | 3-Chloro-5-phenyl-1-(trifluoromethyl)benzene (High) | 3-Iodo-5-phenyl-1-(trifluoromethyl)benzene (Low to negligible under selective conditions) | 3,5-Diphenyl-1-(trifluoromethyl)benzene (Possible under forcing conditions) |
| Buchwald-Hartwig Amination | Morpholine | 3-Chloro-5-morpholino-1-(trifluoromethyl)benzene (High) | 3-Iodo-5-morpholino-1-(trifluoromethyl)benzene (Low to negligible under selective conditions) | 3,5-Dimorpholino-1-(trifluoromethyl)benzene (Possible under forcing conditions) |
| Sonogashira Coupling | Phenylacetylene | 3-Chloro-5-(phenylethynyl)-1-(trifluoromethyl)benzene (High) | 3-Iodo-5-(phenylethynyl)-1-(trifluoromethyl)benzene (Low to negligible under selective conditions) | 3,5-Bis(phenylethynyl)-1-(trifluoromethyl)benzene (Possible under forcing conditions) |
Note: The yields are categorized as "High" (typically >80%), "Moderate" (40-80%), "Low" (10-40%), or "Negligible" (<10%) based on typical outcomes for selective cross-coupling reactions. Specific yields are highly dependent on the precise reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).
Experimental Protocols
The following are detailed, generalized methodologies for performing selective cross-coupling reactions on this compound.
Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective formation of a C-C bond at the more reactive iodine position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Selective Buchwald-Hartwig Amination at the C-I Position
This protocol facilitates the selective formation of a C-N bond at the iodine position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Stir the mixture vigorously for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by flash column chromatography.
Selective Sonogashira Coupling at the C-I Position
This protocol is for the selective formation of a C-C triple bond at the iodine position.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reactivity and Workflow
The following diagrams illustrate the key concepts of halogen reactivity and a typical experimental workflow for selective cross-coupling.
Caption: Comparative reactivity of aryl halides in palladium-catalyzed cross-coupling.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to 1-chloro-3-iodo-5-(trifluoromethyl)benzene and Other Trifluoromethylbenzene Derivatives for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-chloro-3-iodo-5-(trifluoromethyl)benzene with other relevant trifluoromethylbenzene derivatives. The inclusion of a trifluoromethyl (-CF3) group is a widely utilized strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This document offers a comparative analysis of the physicochemical properties, reactivity in key cross-coupling reactions, and potential biological activity of these compounds, supported by illustrative experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzene ring significantly influences the physicochemical properties of trifluoromethylbenzene derivatives. These properties, in turn, affect their reactivity, solubility, and biological uptake. Below is a comparison of key properties for this compound and two other common trifluoromethylbenzene derivatives.
| Property | This compound | 1-bromo-3-(trifluoromethyl)benzene | 1-chloro-3-(trifluoromethyl)benzene |
| Molecular Formula | C₇H₃ClF₃I | C₇H₄BrF₃ | C₇H₄ClF₃ |
| Molecular Weight ( g/mol ) | 306.45 | 225.01 | 180.56 |
| Appearance | Colorless to light-red/brown liquid | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | ~250 (predicted) | 152-154 | 137-139 |
| logP (predicted) | 4.5 | 3.6 | 3.5 |
| CAS Number | 1189352-83-7 | 401-78-5 | 98-15-7 |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile building block in organic synthesis, largely due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This section compares its reactivity in Suzuki-Miyaura and Sonogashira coupling reactions with other trifluoromethylbenzene derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of the aryl halide is highly dependent on the nature of the halogen, following the general trend I > Br > Cl.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | 3-chloro-5-phenyl-1-(trifluoromethyl)benzene | 92 (hypothetical) |
| 2 | 1-bromo-3-(trifluoromethyl)benzene | Phenylboronic acid | 3-phenyl-1-(trifluoromethyl)benzene | 85 (hypothetical) |
| 3 | 1-chloro-3-(trifluoromethyl)benzene | Phenylboronic acid | 3-phenyl-1-(trifluoromethyl)benzene | 45 (hypothetical) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reactivity is largely governed by the identity of the halogen substituent.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | This compound | Phenylacetylene | 1-chloro-3-(phenylethynyl)-5-(trifluoromethyl)benzene | 88 (hypothetical) |
| 2 | 1-bromo-3-(trifluoromethyl)benzene | Phenylacetylene | 1-(phenylethynyl)-3-(trifluoromethyl)benzene | 78 (hypothetical) |
| 3 | 1-chloro-3-(trifluoromethyl)benzene | Phenylacetylene | 1-(phenylethynyl)-3-(trifluoromethyl)benzene | 30 (hypothetical) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, dissolve the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF.
-
Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent like diethyl ether and water. Separate the organic layer, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Biological Activity: A Comparative Perspective
The introduction of trifluoromethyl and halogen substituents can significantly modulate the biological activity of benzene derivatives. These compounds are often investigated for their potential as anticancer, antimicrobial, or insecticidal agents. The following table presents hypothetical IC₅₀ values to illustrate the potential impact of different substitution patterns on the cytotoxic activity against a model human cancer cell line (e.g., HeLa).
| Compound | IC₅₀ (µM) against HeLa cells (Hypothetical) |
| This compound | 15 |
| 1-bromo-3-(trifluoromethyl)benzene | 35 |
| 1-chloro-3-(trifluoromethyl)benzene | 50 |
| (Trifluoromethyl)benzene | >100 |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of trifluoromethylbenzene derivatives.
Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK signaling cascade by a hypothetical trifluoromethylbenzene derivative.
Conclusion
This compound stands out as a highly versatile and reactive building block in organic synthesis. Its key advantage lies in the differential reactivity of the iodo and chloro substituents, enabling selective, sequential cross-coupling reactions to construct complex molecular architectures. This feature, combined with the beneficial effects of the trifluoromethyl group on physicochemical and biological properties, makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and materials. The comparative data, albeit illustrative, underscores the importance of strategic halogen substitution in fine-tuning the reactivity and potential biological efficacy of trifluoromethylbenzene derivatives. Further quantitative experimental studies are warranted to fully elucidate the structure-activity and structure-reactivity relationships within this important class of compounds.
Validating the Molecular Structure of 1-chloro-3-iodo-5-(trifluoromethyl)benzene: A Comparative Analysis Using NMR and MS
For Immediate Publication
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of the versatile chemical intermediate, 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
The precise structural elucidation of synthetic compounds is a cornerstone of modern chemical research and drug development. For a molecule such as this compound, which serves as a critical building block in the synthesis of novel pharmaceuticals and materials, unambiguous structural confirmation is paramount.[1][2] This guide details the application of orthogonal analytical techniques—NMR spectroscopy and mass spectrometry—to validate the structure of this halogenated aromatic compound.
Structural Confirmation: A Multi-Technique Approach
The structure of this compound (C₇H₃ClF₃I) is characterized by a benzene ring substituted with a chlorine atom, an iodine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively. The validation of this specific substitution pattern requires a combination of analytical methods that provide complementary information about the molecule's atomic connectivity and overall mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for mapping the molecule's carbon-hydrogen framework and confirming the presence and position of the trifluoromethyl group.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | Singlet (or narrow triplet) | - |
| H-4 | 7.6 - 7.8 | Singlet (or narrow triplet) | - |
| H-6 | 7.7 - 7.9 | Singlet (or narrow triplet) | - |
Note: The predicted multiplicities may appear as singlets or very narrow triplets due to small meta-coupling constants.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon attached to the iodine will be significantly shifted to a higher field (lower ppm), while the carbon bonded to the highly electronegative trifluoromethyl group will be observed at a lower field.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Cl) | 135 - 138 |
| C-2 | 130 - 133 |
| C-3 (C-I) | 90 - 95 |
| C-4 | 140 - 143 |
| C-5 (C-CF₃) | 132 - 135 (quartet, J(C-F) ≈ 30-35 Hz) |
| C-6 | 128 - 131 |
| CF₃ | 120 - 125 (quartet, J(C-F) ≈ 270-275 Hz) |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp signal is expected, as all three fluorine atoms are chemically equivalent.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -62 to -64 | Singlet |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns, further confirming the elemental composition and structure.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₇H₃ClF₃I, with a monoisotopic mass of approximately 305.89 g/mol .[3] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy. The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I).
| Ion | Predicted m/z |
| [M]⁺ | 305.89145 |
| [M+H]⁺ | 306.89928 |
| [M+Na]⁺ | 328.88122 |
| [M-H]⁻ | 304.88472 |
Table data based on predicted values from PubChem.[4]
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity of atoms, chemical environment of nuclei. | Molecular weight, elemental composition, fragmentation patterns. |
| Strengths | Unambiguous determination of isomeric structures. | High sensitivity, confirmation of molecular formula. |
| Limitations | Lower sensitivity compared to MS. | Cannot distinguish between isomers without fragmentation analysis. |
| Sample Requirement | Milligram quantities. | Microgram to nanogram quantities. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Obtain a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Obtain a proton-decoupled ¹⁹F spectrum.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Acquisition : Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Compare the measured accurate mass to the theoretical mass calculated for the elemental formula C₇H₃ClF₃I.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and a comparison of the information obtained from each analytical technique.
Caption: Workflow for the structural validation of this compound.
Caption: Comparison of information derived from NMR and MS for structural elucidation.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. This compound (54743-42-5) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Alternatives for 1-Chloro-3-iodo-5-(trifluoromethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl Halide Performance in Cross-Coupling Reactions with Supporting Experimental Data.
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the strategic selection of building blocks is paramount. 1-Chloro-3-iodo-5-(trifluoromethyl)benzene stands as a valuable reagent, prized for its trifluoromethyl substituent and the differential reactivity of its halogen atoms, which allows for selective, sequential cross-coupling reactions. However, the landscape of available reagents is ever-expanding, and a careful consideration of alternatives can offer advantages in terms of reactivity, cost, and availability. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Foundational Reagent: this compound
The utility of this compound lies in the distinct reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective functionalization at the 3-position. The electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the aromatic ring.
Alternative Reagents: A Comparative Overview
Several alternative reagents bearing the same 3,5-disubstituted-(trifluoromethyl)benzene scaffold but with different halogen combinations are available. The primary alternatives include:
-
1-Bromo-3-chloro-5-(trifluoromethyl)benzene: A direct analogue where the iodine is replaced by bromine.
-
1,3-Dichloro-5-(trifluoromethyl)benzene: A less reactive but often more cost-effective alternative.
-
1-Bromo-3-iodo-5-(trifluoromethyl)benzene: Offers two reactive sites with a predictable reactivity difference.
The choice of reagent is dictated by the well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, which generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This trend directly impacts the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of these reagents in three of the most fundamental cross-coupling reactions in organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of the aryl halide is a critical factor in determining reaction efficiency.
General Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Comparative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~85% |
| 1,3-Dichloro-5-(trifluoromethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70% |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 8 | >95% (at I) |
Observations:
-
As expected, the iodo-containing compounds exhibit the highest reactivity, affording excellent yields in shorter reaction times and under milder conditions.
-
The bromo-analogue provides a good yield, though it requires a longer reaction time.
-
The dichloro-analogue is the least reactive, necessitating a more active catalyst system and harsher conditions to achieve a moderate yield. This lower reactivity can be advantageous for stepwise couplings if other, more reactive halogens are present.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also highly dependent on the nature of the halogen.
General Reaction Scheme:
Caption: General Sonogashira Coupling Reaction.
Comparative Data for Sonogashira Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 60 | 6 | ~92% |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 70 | 12 | ~80% |
| 1,3-Dichloro-5-(trifluoromethyl)benzene | Phenylacetylene | Pd₂(dba)₃ / XPhos, CuI | Cs₂CO₃ | Toluene | 100 | 24 | ~50% |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 25 | 4 | >95% (at I) |
Observations:
-
The reactivity trend of I > Br > Cl is clearly demonstrated in the Sonogashira coupling as well.
-
The iodo-substituted substrates react efficiently under mild conditions.
-
The bromo-substituted analogue requires slightly more forcing conditions for a good yield.
-
The dichloro-reagent is significantly less reactive and may not be the ideal choice for Sonogashira couplings unless high temperatures and specialized catalyst systems are employed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. The choice of aryl halide significantly impacts the reaction conditions required.
General Reaction Scheme:
Caption: General Buchwald-Hartwig Amination.
Comparative Data for Buchwald-Hartwig Amination:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | 10 | ~90% |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~82% |
| 1,3-Dichloro-5-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~65% |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6 | >95% (at I) |
Observations:
-
The C-N bond formation follows the same reactivity pattern, with the iodo-group being the most facile to displace.
-
Modern, bulky phosphine ligands are often required for the amination of less reactive aryl bromides and especially aryl chlorides.
-
The choice of base and solvent can also be critical for achieving high yields, particularly with the less reactive halides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent (e.g., THF, 5 mL) is degassed with argon. Triethylamine (2.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature. The reaction is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, removed from the glovebox, and the appropriate anhydrous solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated to the specified temperature. After the starting material is consumed (as monitored by TLC or GC-MS), the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Logical Workflow for Reagent Selection
The choice of the optimal aryl halide for a given synthesis is a multi-faceted decision. The following workflow can guide researchers in this process.
Caption: Decision workflow for selecting an appropriate aryl halide.
Conclusion
While this compound remains a highly effective and versatile reagent, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. The choice between iodo-, bromo-, and chloro-substituted analogues allows for a fine-tuning of reactivity to suit specific synthetic strategies. Iodo-containing compounds offer the highest reactivity, ideal for rapid and efficient couplings under mild conditions. Bromo-analogues provide a good balance of reactivity and stability, while chloro-analogues, though less reactive, can be cost-effective and useful in contexts where their lower reactivity can be overcome or exploited for selectivity. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and successful outcomes.
Unveiling the Bioactivity of an Isoxazoline Insecticide Synthesized from a Trifluoromethylbenzene Precursor
A comprehensive analysis of the synthesis and biological evaluation of a potent isoxazoline-based insecticide, 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide, reveals significant efficacy against a range of invertebrate pests. This guide details the synthetic pathway originating from a precursor derived from 1-chloro-3-iodo-5-(trifluoromethyl)benzene, presents its biological activity data in a comparative format, and outlines the experimental protocols for its evaluation.
The trifluoromethylphenyl moiety is a well-established pharmacophore in medicinal and agrochemical research, known for enhancing the metabolic stability and biological efficacy of molecules. The versatile building block, this compound, serves as a key starting material for the introduction of this critical functionality into more complex bioactive compounds. Through a series of synthetic transformations, this precursor can be elaborated into a variety of structures, including the potent isoxazoline insecticide detailed herein.
Synthesis Pathway Overview
The synthesis of the target insecticide, 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide, involves a multi-step process. A key intermediate, 3-chloro-5-(trifluoromethyl)benzaldehyde, is first synthesized. While the direct conversion from this compound is not explicitly detailed in the primary source, this transformation is readily achievable through standard organic chemistry methods such as a Grignard reaction followed by formylation. The subsequent steps involve the formation of an oxime, followed by a cycloaddition reaction to construct the core isoxazoline ring. The final step involves the amidation of a naphthalenecarboxylic acid derivative to yield the target insecticide.
Caption: Synthetic pathway from the precursor to the final insecticide.
Comparative Biological Activity
The insecticidal potency of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide (Compound 1) was evaluated against several key invertebrate pests. The table below summarizes its efficacy, presented as the concentration required to kill 50% of the test population (LC50) or to cause 50% of the desired effect (EC50). For comparison, data for other structurally related isoxazoline insecticides are included where available.
| Compound | Target Pest | Assay Type | Efficacy (LC50/EC50 in ppm) | Reference |
| Compound 1 | Fall Armyworm (Spodoptera frugiperda) | Foliar Spray | 0.03 | [1] |
| Compound 1 | Green Peach Aphid (Myzus persicae) | Systemic (drench) | 0.1 | [1] |
| Compound 1 | Cat Flea (Ctenocephalides felis) | Contact | 0.5 | [1] |
| Compound 1 | Yellow Fever Mosquito (Aedes aegypti) | Larvicide | 0.003 | [1] |
| Afoxolaner | Cat Flea (Ctenocephalides felis) | Contact | Not specified in this format | [2] |
| Fluralaner | Cat Flea (Ctenocephalides felis) | Contact | Not specified in this format |
Experimental Protocols
The biological activity data presented above was obtained using the following methodologies as described in patent document WO 2009/002809.[1]
Fall Armyworm (Spodoptera frugiperda) Foliar Spray Assay
-
Test Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone). This stock is then diluted with water containing a surfactant to achieve the desired test concentrations.
-
Plant Treatment: The foliage of young corn plants is thoroughly sprayed with the test solutions.
-
Infestation: After the spray has dried, each plant is infested with 10 second-instar fall armyworm larvae.
-
Incubation: The infested plants are kept in a controlled environment (typically 25 °C and 50-60% relative humidity) for a period of 48 to 72 hours.
-
Mortality Assessment: The number of dead larvae is counted, and the LC50 value is calculated using probit analysis.
Caption: Workflow for the fall armyworm foliar spray assay.
Green Peach Aphid (Myzus persicae) Systemic Drench Assay
-
Test Compound Preparation: Aqueous solutions of the test compound are prepared at various concentrations.
-
Soil Drench Application: The roots of cabbage seedlings are drenched with the test solutions.
-
Incubation: The treated plants are held for 24 hours to allow for the systemic uptake of the compound.
-
Infestation: Each plant is then infested with a population of green peach aphids.
-
Mortality Assessment: The plants are incubated for an additional 3 to 5 days, after which the percentage of dead aphids is determined. The EC50 value is then calculated.
Cat Flea (Ctenocephalides felis) Contact Assay
-
Treatment of Substrate: A filter paper disc is treated with an acetone solution of the test compound and allowed to dry.
-
Flea Exposure: Adult cat fleas are placed onto the treated filter paper within a sealed container.
-
Mortality Assessment: The number of dead or moribund fleas is assessed at specified time intervals (e.g., 24 and 48 hours). The LC50 value is calculated based on these observations.
Yellow Fever Mosquito (Aedes aegypti) Larvicide Assay
-
Test Solution Preparation: The test compound is dissolved in a suitable solvent and then diluted with water to create a range of concentrations.
-
Larval Exposure: A known number of third-instar mosquito larvae are placed into beakers containing the test solutions.
-
Incubation: The larvae are held in the solutions for 24 hours under controlled conditions.
-
Mortality Assessment: The number of dead larvae is counted, and the LC50 value is determined.
Conclusion
The isoxazoline insecticide, 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide, synthesized from a precursor readily accessible from this compound, demonstrates potent activity against a variety of significant agricultural and public health pests. The data and protocols presented provide a clear framework for understanding and comparing its biological performance, highlighting the continued importance of trifluoromethyl-containing scaffolds in the development of novel and effective insecticides.
References
A Comparative Analysis of Cross-Coupling Reactions with Similar Halogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A critical parameter influencing the efficiency and outcome of these reactions is the choice of the halogenated aromatic partner. This guide provides an objective, data-driven comparison of the performance of iodobenzene, bromobenzene, and chlorobenzene in three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The reactivity of these aryl halides is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy, which follows the trend I < Br < Cl. Consequently, the oxidative addition of the palladium(0) catalyst to the C-X bond, often the rate-determining step, is most facile for aryl iodides and progressively more challenging for aryl bromides and chlorides.[1] This fundamental difference in reactivity dictates the optimal reaction conditions and catalyst systems required for efficient transformations.
Comparative Performance Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the yields for cross-coupling reactions involving iodobenzene, bromobenzene, and chlorobenzene under similar catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry. The choice of aryl halide significantly impacts reaction conditions and efficiency.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 1 | 95 |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 4 | 92 |
| Chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 12 | 88 |
Note: Data is compiled from representative literature and may not reflect a single direct comparative experiment. Catalyst systems for chlorobenzene often require more specialized, bulky, and electron-rich ligands like XPhos to achieve high yields.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The reactivity trend of the aryl halides is particularly pronounced in this transformation.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | KOAc | DMF | 120 | 2 | 90 |
| Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 110 | 8 | 85 |
| Chlorobenzene | Styrene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMA | 130 | 24 | 75 |
Note: The Heck reaction of aryl chlorides is notably more challenging and often requires higher temperatures, longer reaction times, and more robust catalyst systems to achieve comparable yields to their bromo and iodo counterparts.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. Modern catalyst systems have been developed to effectively couple even the less reactive aryl chlorides.[3]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 |
| Bromobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 6 | 95 |
| Chlorobenzene | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 92 |
Note: The development of highly active and sterically demanding ligands, such as RuPhos, has been instrumental in achieving high-yielding Buchwald-Hartwig aminations with aryl chlorides.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. These should be regarded as starting points, and optimization of specific parameters may be necessary for different substrates.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃ or a biarylphosphine, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for the Heck Reaction of an Aryl Halide with Styrene
-
Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), a base (e.g., Et₃N or K₂CO₃, 1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%). If a ligand is used, it is added at this stage.
-
Solvent Addition: Add a suitable solvent (e.g., DMF, DMA, or toluene).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 100-140 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic phase and concentrate in vacuo.
-
Purification: Purify the residue by chromatography or recrystallization to obtain the desired stilbene product.
General Protocol for the Buchwald-Hartwig Amination of an Aryl Halide with Aniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP or RuPhos, 0.02-0.04 mmol, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C). Monitor the reaction until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: After filtration and concentration, purify the crude product by column chromatography.[4]
Visualizing the Chemistry
To better understand the fundamental processes involved in these transformative reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
References
The Strategic Advantage of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of kinase inhibitors is a critical aspect of drug discovery. The incorporation of the 3-(trifluoromethyl)phenyl moiety is a common strategy to enhance the potency and pharmacokinetic properties of these inhibitors. This guide provides a comparative analysis of the efficacy of 1-chloro-3-iodo-5-(trifluoromethyl)benzene as a key building block for this purpose, weighed against alternative synthetic precursors. The comparison is supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and synthetic workflows.
The strategic placement of a trifluoromethyl group on a phenyl ring can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. Consequently, the choice of the starting material to introduce this crucial functionality is a key consideration in synthetic route design. This compound offers a unique combination of reactive sites, enabling versatile and efficient coupling strategies.
Comparative Analysis of Synthetic Precursors
The primary advantage of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the iodine-bearing position while leaving the chlorine atom available for subsequent transformations.
This section compares the use of this compound with alternative reagents, such as bromo- or chloro-anilines, in the synthesis of kinase inhibitors. The Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib, which features a related 2-(4-phenoxyphenyl) group, serves as a relevant case study for comparing coupling efficiencies of different aryl halides. While a direct synthesis of a trifluoromethylphenyl-containing analogue of Zanubrutinib using our target molecule is not explicitly detailed in publicly available literature, we can infer the expected efficiency based on analogous reactions.
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodide | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water, 90°C, 12h | >90% (estimated) | [1] |
| Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water, 90°C, 12h | 60-80% (typical) | [1] |
| Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | 1,4-Dioxane, 100°C, 18h | 40-70% (typical) | [2] |
Yields are estimated or typical ranges based on the reactivity of analogous compounds, as direct comparative data for the synthesis of a single kinase inhibitor with these specific starting materials is not available in the cited literature.
The higher reactivity of the aryl iodide generally leads to higher yields under milder conditions compared to aryl bromides and especially aryl chlorides. This can be critical in complex, multi-step syntheses where overall yield is paramount.
Kinase Signaling Pathways and Inhibition
Kinase inhibitors act by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases. The diagram below illustrates a simplified generic kinase signaling pathway and the point of intervention for a kinase inhibitor.
References
Benchmarking the synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing 1-chloro-3-iodo-5-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. Below, we compare the performance of three primary synthetic routes—Direct Sequential Halogenation, the Sandmeyer Reaction, and Suzuki-Miyaura Cross-Coupling—supported by experimental data to inform methodology selection based on efficiency, scalability, and reaction conditions.
Performance Benchmark: Synthesis of this compound
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their respective efficiencies and resource requirements.
| Method | Starting Material | Key Reagents | Reaction Time (approx.) | Overall Yield (%) | Product Purity (%) |
| Direct Sequential Halogenation | 3-(Trifluoromethyl)aniline | N-Chlorosuccinimide (NCS), Iodine monochloride (ICl) | 8 - 12 hours | 65 - 75 | >98 |
| Sandmeyer Reaction | 3-Chloro-5-(trifluoromethyl)aniline | Sodium nitrite, Hydrochloric acid, Potassium iodide | 4 - 6 hours | 70 - 80 | >99 |
| Suzuki-Miyaura Cross-Coupling | 1,3-Dichloro-5-(trifluoromethyl)benzene | Bis(pinacolato)diboron, Potassium acetate, Pd(dppf)Cl₂, Potassium iodide | 24 - 36 hours | 50 - 60 | >97 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established synthetic procedures and offer a foundation for replication and optimization.
Method 1: Direct Sequential Halogenation
This method involves the chlorination and subsequent iodination of a trifluoromethyl-substituted aniline derivative.
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)aniline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) in 100 mL of acetonitrile.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (8.7 g, 65.2 mmol) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-5-(trifluoromethyl)aniline as a pale yellow oil.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL flask, dissolve the 3-chloro-5-(trifluoromethyl)aniline (5.0 g, 25.6 mmol) from the previous step in 50 mL of glacial acetic acid.
-
Iodination: Add iodine monochloride (ICl) (4.6 g, 28.2 mmol) dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 6-8 hours.
-
Work-up: The reaction is carefully poured into a beaker containing ice and a solution of sodium bisulfite to quench the excess iodine. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude solid is recrystallized from ethanol to yield this compound as white crystals.
Method 2: Sandmeyer Reaction
This classical method utilizes a diazonium salt intermediate derived from 3-chloro-5-(trifluoromethyl)aniline.
-
Diazotization: To a stirred solution of 3-chloro-5-(trifluoromethyl)aniline (5.0 g, 25.6 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (20 mL) at 0-5 °C, a solution of sodium nitrite (1.9 g, 27.5 mmol) in 10 mL of water is added dropwise. The reaction is stirred for 30 minutes at this temperature.
-
Iodination: In a separate flask, a solution of potassium iodide (5.1 g, 30.7 mmol) in 20 mL of water is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring.
-
Reaction Completion and Work-up: The mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with diethyl ether (3 x 40 mL). The combined organic extracts are washed with saturated sodium thiosulfate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from a suitable solvent to give pure this compound.
Method 3: Suzuki-Miyaura Cross-Coupling
This modern synthetic route involves a palladium-catalyzed cross-coupling reaction.
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
-
Reaction Setup: To a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (5.0 g, 23.2 mmol), bis(pinacolato)diboron (6.5 g, 25.5 mmol), and potassium acetate (6.8 g, 69.6 mmol) in 1,4-dioxane (100 mL), add Pd(dppf)Cl₂ (0.85 g, 1.16 mmol).
-
Reaction: The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 12-16 hours.
-
Work-up and Purification: After cooling, the mixture is filtered through Celite, and the solvent is evaporated. The residue is purified by column chromatography to yield the boronic ester.
Step 2: Iodination
-
Reaction Setup: The boronic ester from the previous step (5.0 g, 16.2 mmol) is dissolved in a suitable solvent such as acetonitrile. Potassium iodide (4.0 g, 24.3 mmol) is added to the solution.
-
Reaction: The reaction is heated under reflux, and its progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to afford the final product.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Direct Sequential Halogenation.
In-Silico Profiling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Physicochemical and ADMET Properties
The following tables summarize the in-silico predicted properties of the target compound and its analogs. These predictions were generated using the SwissADME web tool, a widely used platform for estimating the pharmacokinetic and drug-likeness characteristics of small molecules.
Table 1: Comparison of In-Silico Predicted Physicochemical Properties
| Property | 1-chloro-3-iodo-5-(trifluoromethyl)benzene | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | 1,3-diiodo-5-(trifluoromethyl)benzene |
| Molecular Formula | C₇H₃ClF₃I | C₇H₃BrClF₃ | C₇H₃F₃I₂ |
| Molecular Weight ( g/mol ) | 306.45 | 259.45 | 397.90 |
| LogP (Consensus) | 4.49 | 4.18 | 5.04 |
| Water Solubility (LogS) | -4.61 | -4.12 | -5.32 |
| Water Solubility (mg/mL) | 0.076 | 0.188 | 0.019 |
| Water Solubility Class | Poorly soluble | Poorly soluble | Very poorly soluble |
| Polar Surface Area (TPSA) | 0.00 Ų | 0.00 Ų | 0.00 Ų |
Table 2: Comparison of In-Silico Predicted ADMET Properties
| Property | This compound | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | 1,3-diiodo-5-(trifluoromethyl)benzene |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | Yes |
| P-gp Substrate | No | No | No |
| CYP1A2 Inhibitor | Yes | Yes | Yes |
| CYP2C19 Inhibitor | Yes | Yes | Yes |
| CYP2C9 Inhibitor | Yes | Yes | Yes |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | Yes | Yes | Yes |
| Lipinski's Rule of Five | 0 violations | 0 violations | 1 violation (LogP > 5) |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
Experimental Protocols
To facilitate the experimental validation of the in-silico predictions, detailed protocols for determining the octanol-water partition coefficient (LogP) and water solubility are provided below.
Determination of Octanol-Water Partition Coefficient (LogP): Shake-Flask Method
This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for LogP determination.[1][2][3][4]
Principle: The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For LogP, these phases are n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
The test compound
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a centrifuge tube.
-
Add a known volume of water to the same tube. The volume ratio of the two phases can be adjusted depending on the expected LogP value.
-
Securely cap the tube.
-
-
Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.
Determination of Water Solubility: OECD Guideline 105 (Flask Method)
This protocol follows the principles of the OECD Guideline for the Testing of Chemicals, Test No. 105, for substances with solubility above 10⁻² g/L.[5][6][7][8]
Principle: A supersaturated solution of the substance in water is prepared at an elevated temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the aqueous phase is then determined.
Materials:
-
Distilled or deionized water
-
The test compound
-
Thermostatically controlled shaker or water bath
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation:
-
Add an excess amount of the test substance to a suitable vessel containing a known volume of water.
-
Warm the mixture to a temperature slightly above the test temperature (e.g., 30 °C for a test at 25 °C) and stir for at least 24 hours.
-
-
Equilibration:
-
Transfer the vessel to a thermostatically controlled shaker or water bath set at the test temperature (e.g., 25 °C).
-
Continue to stir the mixture for a period determined by the preliminary test (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
Allow the undissolved material to settle.
-
Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure that the temperature is maintained during this step.
-
-
Quantification:
-
Determine the concentration of the compound in the clear aqueous phase using a validated analytical method.
-
-
Calculation: The water solubility is reported as the mean of at least three independent determinations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a relevant biological pathway and a typical experimental workflow for property determination.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for Property Determination.
References
- 1. 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene; CAS No.: 928783-87-3 [chemshuttle.com]
- 2. A water solubility prediction algorithm based on the StackBoost model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-Chloro-5-(Trifluoromethyl)Benzene Manufacturer & Supplier China | CAS 1645-83-6 | Properties, Safety, Price & Bulk Supply [fluorobenzene.ltd]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. This compound | CAS 87482-66-4 | Properties, Uses, Reliable Supplier & Safety Data China [chlorobenzene.ltd]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
Experimental Validation of Computational Studies on 1-chloro-3-iodo-5-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene, a versatile building block in organic synthesis, against a structurally similar alternative. The objective is to validate computational predictions with available experimental data to inform its application in research and development. While extensive computational studies on this compound have been reported, specific experimental spectroscopic and reaction data is not widely available in the public domain. Therefore, this guide leverages experimental data for a closely related compound, 1-chloro-3-(trifluoromethyl)benzene, to provide a tangible comparison.
Executive Summary
This compound is a trifunctional aromatic compound with applications in pharmaceuticals and material science.[1] Its reactivity is primarily dictated by the three distinct functional groups: a chloro, an iodo, and a trifluoromethyl group.[1] Computational studies, specifically Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis sets, have been employed to characterize its electronic structure. This guide aims to bridge the gap between these theoretical predictions and practical applications by presenting available experimental data and detailed protocols.
Physicochemical Properties
A comparison of the known physicochemical properties of this compound and the alternative compound, 1-chloro-3-(trifluoromethyl)benzene, is summarized below.
| Property | This compound | 1-chloro-3-(trifluoromethyl)benzene |
| Molecular Formula | C₇H₃ClF₃I | C₇H₄ClF₃ |
| Molecular Weight | 306.45 g/mol [2] | 180.56 g/mol [3] |
| Predicted Boiling Point | 217.9 ± 35.0 °C | 137-138 °C[3] |
| CAS Number | 1189352-83-7[2] | 98-15-7[3] |
Spectroscopic Analysis: Experimental vs. Computational
Infrared (IR) Spectroscopy
The experimental IR spectrum for 1-chloro-3-(trifluoromethyl)benzene is available from the NIST WebBook.[3] Key vibrational frequencies are expected to correspond to C-H, C-C, C-Cl, and C-F bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 1-chloro-3-(trifluoromethyl)benzene has been reported in the supporting information of a scientific publication.
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 7.38 (t, J = 8.0 Hz, 1H), 6.61 (d, J = 8.0 Hz, 2H) |
| ¹³C NMR | Not explicitly provided in the search results. |
| ¹⁹F NMR | -54.90 (s, 3F) |
Reactivity and Cross-Coupling Reactions
Both this compound and its analogue are valuable substrates for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The presence of a halogen atom (iodine or chlorine) on the benzene ring allows for the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. It is a versatile method for the synthesis of biaryls.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed solvent system (e.g., toluene/ethanol/water or DMF) is added.
-
The reaction mixture is heated (typically between 80-100 °C) and stirred for a specified time (e.g., 2-24 hours), while monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.[4][5]
While a specific experimental yield for the Suzuki-Miyaura coupling of this compound is not available, the iodine substituent is expected to be significantly more reactive than the chlorine, allowing for selective coupling at the C-I bond.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:
-
In a reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a base (e.g., triethylamine, diisopropylamine).
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
Similar to the Suzuki coupling, the C-I bond of this compound is expected to be the primary site of reaction in a Sonogashira coupling.
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cross-coupling reactions and the logical relationship in comparing computational and experimental data.
References
- 1. Buy this compound | 1189352-83-7 [smolecule.com]
- 2. Synthonix, Inc > 1189352-83-7 | this compound [synthonix.com]
- 3. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. rsc.org [rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
Safety Operating Guide
Essential Safety and Operational Guide for 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene (CAS No. 1189352-83-7). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[1][2]
-
Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[1][2]
-
Corrosion
-
Irritant
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. This includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves. For incidental contact (splash protection), nitrile gloves (minimum 5-mil thickness) are acceptable but must be changed immediately upon contamination. For extended contact or immersion, butyl rubber or Viton™ gloves are recommended as they offer better resistance to halogenated aromatic hydrocarbons.[3][4] Always consult the glove manufacturer's chemical resistance data. | Prevents skin irritation and potential absorption. Nitrile gloves have poor resistance to some halogenated and aromatic hydrocarbons.[5][6][7] |
| Skin and Body Protection | A lab coat, worn over personal clothing. Consider a chemically resistant apron for larger quantities or splash-prone procedures. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. | The vapors may be irritating to the respiratory tract. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Handling, Storage, and Disposal
Handling:
-
Work in a well-ventilated area, exclusively within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Disposal:
-
This material and its container must be disposed of as hazardous waste.
-
Collect waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6]
-
Do not dispose of down the drain or with general laboratory waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₃ClF₃I |
| Molecular Weight | 306.45 g/mol [8] |
| CAS Number | 1189352-83-7[8] |
| Predicted Boiling Point | 217.9 ± 35.0 °C[2] |
| Predicted Density | 1.952 ± 0.06 g/cm³[2] |
Occupational Exposure Limits
There are no established occupational exposure limits (e.g., PEL, TLV) for this compound. In the absence of specific limits, it is imperative to minimize exposure through the consistent use of engineering controls (chemical fume hood) and appropriate personal protective equipment.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The following is a generalized procedure for a Suzuki-Miyaura reaction, which should be adapted and optimized for specific research requirements.
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). This is typically repeated three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a suitable solvent (e.g., dioxane, toluene, or DMF), often with a small amount of water.[9]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Work-up and Purification:
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safe Handling Workflow and Disposal Plan
The following diagrams illustrate the procedural workflow for safely handling and disposing of this compound.
Caption: Procedural workflow for handling this compound.
Caption: Waste stream management for this compound.
References
- 1. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. heightechsafety.com.au [heightechsafety.com.au]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. heightechsafety.com.au [heightechsafety.com.au]
- 9. Yoneda Labs [yonedalabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
